(R)-PS210
Description
Properties
IUPAC Name |
2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPLHGJBUWCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-PS210: A Substrate-Selective Allosteric Activator of PDK1
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-PS210, a notable substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of the PI3K/Akt/mTOR signaling pathway.
Chemical Structure and Properties
This compound, the R-enantiomer of PS210, is a potent small molecule that modulates the activity of PDK1.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | [1] |
| Molecular Formula | C₁₉H₁₅F₃O₅ | [1] |
| Molecular Weight | 380.31 g/mol | [1] |
| CAS Number | 1410101-89-1 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Table 2: Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | 3-phosphoinositide-dependent protein kinase 1 (PDK1) | [1] |
| Mechanism of Action | Substrate-selective allosteric activator | [1] |
| Binding Site | PIF-binding pocket of PDK1 | [1] |
| In Vitro Activity (AC₅₀) | 1.8 µM | [1] |
| Cellular Activity of Prodrug (PS423) | Substrate-selective inhibitor of S6K phosphorylation | [2] |
Signaling Pathways
This compound exerts its biological effects by modulating the PI3K/Akt/mTOR signaling pathway. By allosterically activating PDK1, this compound can influence the phosphorylation and activity of downstream substrates. However, its prodrug, PS423, exhibits a substrate-selective inhibition in a cellular context, specifically affecting the phosphorylation of S6 Kinase (S6K) without altering Protein Kinase B (Akt) phosphorylation.[2]
Experimental Protocols
Asymmetric Synthesis of this compound
General Protocol Outline:
-
Michael Addition: 4'-(Trifluoromethyl)chalcone is reacted with a malonic acid derivative (e.g., diethyl malonate) in the presence of a chiral catalyst. The choice of catalyst is crucial for establishing the desired (R)-stereochemistry. Chiral phase-transfer catalysts or organocatalysts are commonly employed for such transformations.
-
Purification: The resulting chiral intermediate is purified using standard techniques such as column chromatography.
-
Hydrolysis: The ester groups of the malonic acid moiety are hydrolyzed under basic or acidic conditions to yield the final product, this compound.
-
Final Purification: The final compound is purified, for instance, by recrystallization or preparative HPLC.
PDK1 Kinase Activity Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to measure the kinase activity of PDK1 and the modulatory effect of this compound. The assay relies on the change in polarization of a fluorescently labeled substrate peptide upon phosphorylation by PDK1.
References
(R)-PS210: A Technical Guide to its Mechanism of Action in PDK1 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism by which (R)-PS210, a potent and selective small molecule, allosterically activates 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a master regulator in the AGC kinase family, playing a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of the PDK1 signaling pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention. This compound binds to a conserved allosteric site on PDK1 known as the PIF-binding pocket (PIF pocket), inducing a conformational change that enhances the enzyme's catalytic activity towards a subset of its substrates.[1][2][3][4] This document details the quantitative aspects of this interaction, outlines the experimental protocols used to characterize it, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to PDK1 and its Allosteric Regulation
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a serine/threonine kinase that acts as a central node in intracellular signaling.[1] It phosphorylates and activates a broad range of AGC kinases, including Akt (protein kinase B), S6K, and SGK.[1] The activity of PDK1 is crucial for transmitting signals from growth factors and hormones.
PDK1 possesses a catalytic kinase domain and a C-terminal pleckstrin homology (PH) domain. A key regulatory feature of the kinase domain is the PIF-binding pocket (PIF pocket), an allosteric docking site distinct from the ATP-binding site.[1][4] The binding of certain substrate kinases to the PIF pocket is a prerequisite for their efficient phosphorylation by PDK1.[4] Small molecules that target this pocket can act as either allosteric activators or inhibitors, offering a mechanism for modulating PDK1 activity with high specificity.[5]
This compound: An Allosteric Activator of PDK1
PS210 is a small molecule identified as a potent and selective activator of PDK1.[3][6] It exerts its effect by binding directly to the PIF pocket.[4] The "(R)-" designation refers to a specific stereoisomer of PS210, which has been shown to be the active enantiomer.
Mechanism of Action
This compound functions as an allosteric activator by binding to the PIF pocket of PDK1.[3][4][6] This interaction induces a conformational change in the kinase domain that mimics the effect of the binding of a substrate's hydrophobic motif. This conformational shift stabilizes the active state of PDK1, leading to enhanced catalytic efficiency and increased phosphorylation of its substrates.[2][4] Structural studies of the PDK1-PS210 complex have revealed that the binding of PS210 promotes the closure of the ATP-binding site, a characteristic of an active kinase conformation.[4]
Quantitative Data
The interaction between this compound and PDK1 has been characterized by its binding affinity.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 3 µM | Not Specified | [6] |
Note: While the provided reference confirms the Kd for this compound, the specific methodology used to determine this value was not detailed in the available literature. Further investigation into the primary publication is recommended for a comprehensive understanding.
Signaling Pathway
The following diagram illustrates the mechanism of PDK1 activation by this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the interaction between this compound and PDK1.
PDK1 Kinase Activity Assay
This assay measures the ability of this compound to enhance the catalytic activity of PDK1. A common method is the ADP-Glo™ Kinase Assay.[7]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant active PDK1
-
PDK1 substrate (e.g., a peptide derived from a known PDK1 substrate)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[7]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the Kinase Assay Buffer, PDK1 enzyme, and the PDK1 substrate.
-
Add the different concentrations of this compound to the wells. Include a control with no this compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[7]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the concentration of this compound to determine the AC50 value (the concentration at which 50% of maximal activation is observed).
Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
ITC is a technique used to measure the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9]
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (PDK1) in a sample cell. The heat released or absorbed upon binding is measured.
Materials:
-
Purified, high-concentration PDK1
-
This compound
-
ITC buffer (e.g., phosphate or Tris buffer with matched pH and salt concentrations for both protein and ligand solutions)
-
Isothermal Titration Calorimeter
Protocol:
-
Prepare a solution of PDK1 in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer at a higher concentration and load it into the injection syringe.
-
Perform a series of small injections of the this compound solution into the PDK1 solution while monitoring the heat change.
-
Integrate the heat signal for each injection to obtain the heat of binding.
-
Plot the heat of binding per mole of injectant against the molar ratio of this compound to PDK1.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for characterizing a small molecule activator of PDK1 like this compound.
Conclusion
This compound represents a valuable chemical tool for studying the allosteric regulation of PDK1. Its ability to selectively activate PDK1 through binding to the PIF pocket provides a powerful means to investigate the downstream consequences of PDK1 activation in a controlled manner. The methodologies outlined in this guide provide a framework for the quantitative and mechanistic analysis of this compound and other potential allosteric modulators of PDK1. Further research to precisely determine the AC50 value and to explore the in-cell efficacy of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PS210 [cnreagent.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Uncovering the Role of Distal Regions in PDK1 Allosteric Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of (R)-PS210: A Technical Guide
(R)-PS210 emerges as a significant substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a crucial node in the PI3K/Akt/mTOR signaling pathway. This guide provides an in-depth analysis of its biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflow.
Core Biological Activity: Allosteric Activation of PDK1
This compound, the R-enantiomer of PS210, functions as a potent activator of PDK1.[1][2] It exerts its effect by binding to the PIF-binding pocket, an allosteric site on the PDK1 enzyme.[1][2][3] This interaction induces a conformational change in the kinase, leading to its activation.
The activation of PDK1 by this compound is substrate-selective. While it enhances the phosphorylation of substrates that require docking to the PIF-pocket, such as S6K, it does not affect the phosphorylation of others like PKB/Akt.[4] In a cell-free kinase activity assay, this compound demonstrated a half-maximal activation concentration (AC50) of 1.8 μM and resulted in a 5.5-fold maximum activation of PDK1 compared to a DMSO control.[1] Another source reports an AC50 value of 2 µM for the racemic mixture PS210.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the biological activity of this compound and its racemate, PS210.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | PDK1 | Cell-Free Kinase Activity Assay | AC50 | 1.8 μM | [1][2] |
| This compound | PDK1 | Cell-Free Kinase Activity Assay | Maximum Activation | 5.5-fold | [1] |
| PS210 | PDK1 | Kinase Assay | AC50 | 2 μM | [5] |
| PS210 | PDK1 | - | Kd | 3 μM | [3] |
Signaling Pathway: The Role in PI3K/Akt/mTOR Cascade
This compound modulates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. PDK1 is a master kinase in this pathway, responsible for the activation of several downstream kinases, including Akt and S6K. By allosterically activating PDK1, this compound can selectively influence the downstream signaling events mediated by this kinase.
Experimental Protocols
While the full, detailed experimental protocol from the primary study by Wilhelm et al. is not publicly available, a general methodology for a cell-free kinase activity assay to determine the potency of a PDK1 activator can be outlined based on standard practices in the field.
Objective: To determine the AC50 and maximum activation of this compound on PDK1 activity in a cell-free system.
Materials:
-
Recombinant human PDK1 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a biotinylated peptide substrate for PDK1)
-
This compound stock solution (in DMSO)
-
DMSO (Dimethyl sulfoxide) as a vehicle control
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)
-
384-well microtiter plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the kinase buffer to achieve the final desired concentrations for the assay. A DMSO-only control is also prepared.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the PDK1 enzyme, and the substrate peptide.
-
Compound Addition: Add the diluted this compound or DMSO control to the respective wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for PDK1.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a detectable luminescent signal.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the PDK1 activity.
-
Plot the PDK1 activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the AC50 value, which is the concentration of this compound that produces 50% of the maximal activation.
-
The maximum activation is calculated as the fold increase in activity in the presence of the highest concentration of this compound compared to the DMSO control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
(R)-PS210: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent and selective, substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As the R-enantiomer of the racemic compound PS210, it exhibits enhanced activity, targeting the PIF-binding pocket of PDK1. This guide provides an in-depth overview of the discovery, synthesis pathway, and key biological evaluation methods for this compound, intended to serve as a valuable resource for researchers in the field of kinase signaling and drug discovery.
Discovery and Rationale
This compound was identified through efforts to develop small molecule modulators of PDK1, a master kinase that plays a crucial role in the PI3K/Akt signaling pathway. The rationale behind its development was to target the allosteric PIF-pocket of PDK1, a docking site for downstream substrate kinases. By allosterically modulating PDK1 activity, this compound offers a substrate-selective mechanism of action, a desirable feature for therapeutic intervention.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid |
| Molecular Formula | C19H15F3O5 |
| Molecular Weight | 380.31 g/mol |
| CAS Number | 1410101-89-1 |
Synthesis Pathway
The synthesis of this compound involves a multi-step process, which is detailed in the sections below. The general scheme focuses on the creation of the core 1,3-diphenylpropyl scaffold followed by the introduction of the malonic acid moiety.
Caption: Synthetic route to this compound.
Experimental Protocols: Synthesis
Step 1: Synthesis of 1-phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of benzaldehyde and 4-(trifluoromethyl)acetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting precipitate is filtered, washed with water and cold ethanol, and dried to yield the chalcone intermediate.
Step 2: Synthesis of diethyl 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate (Michael Adduct)
-
To a solution of the chalcone intermediate and diethyl malonate in a suitable solvent such as ethanol, a base like sodium ethoxide is added.
-
The mixture is refluxed for several hours.
-
After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to give the crude Michael adduct.
Step 3: Synthesis of 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonic acid (PS210)
-
The crude Michael adduct is hydrolyzed by heating with an aqueous solution of sodium hydroxide.
-
The reaction mixture is then cooled and acidified with hydrochloric acid, leading to the precipitation of the dicarboxylic acid.
-
The precipitate is filtered, washed with water, and dried to obtain racemic PS210.
Step 4: Chiral Resolution of PS210 to obtain this compound
-
Racemic PS210 is resolved into its enantiomers using chiral chromatography (e.g., preparative chiral HPLC) with a suitable chiral stationary phase and mobile phase.
-
The fractions corresponding to the (R)-enantiomer are collected and the solvent is evaporated to yield pure this compound.
Biological Activity and Mechanism of Action
This compound is a substrate-selective allosteric activator of PDK1. It binds to the PIF-pocket, an allosteric site on the kinase domain of PDK1, which is distinct from the ATP-binding site. This binding event induces a conformational change in PDK1, leading to its activation.
Signaling Pathway
Caption: PDK1 signaling pathway and the role of this compound.
Quantitative Data
| Compound | Parameter | Value | Reference |
| This compound | AC50 (PDK1 activation) | 1.8 µM | [Wilhelm A, et al. J Med Chem. 2012] |
| PS210 | Kd (PDK1 binding) | 3 µM | [Busschots K, et al. Chem Biol. 2012] |
Experimental Protocols: Biological Evaluation
In Vitro PDK1 Kinase Activity Assay
This assay measures the ability of this compound to activate PDK1.
Workflow:
Caption: Workflow for the in vitro PDK1 kinase activity assay.
Detailed Protocol:
-
Reagents:
-
Recombinant human PDK1 enzyme.
-
Biotinylated peptide substrate (e.g., a peptide derived from a known PDK1 substrate like Akt).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
ATP solution.
-
This compound stock solution in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega).
-
-
Procedure:
-
In a 96-well plate, add the kinase assay buffer, PDK1 enzyme, and the peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence readout, which is proportional to kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity (e.g., luminescence signal) against the concentration of this compound.
-
Determine the AC50 value, which is the concentration of this compound that produces 50% of the maximal activation.
-
Conclusion
This compound represents a significant tool for studying the intricacies of PDK1 signaling. Its substrate-selective allosteric activation mechanism provides a unique approach to modulating this critical pathway. The detailed synthesis and experimental protocols provided in this guide are intended to facilitate further research and development of novel therapeutics targeting PDK1 and related kinases. The structured data and visual workflows offer a clear and concise resource for professionals in the field.
Technical Guide: (R)-PS210, a Substrate-Selective Allosteric Activator of PDK1
InChI Key for (R)-PS210: MLJPLHGJBUWCBA-AWEZNQCLSA-N[]
This technical guide provides an in-depth overview of this compound, a significant molecule in the study of kinase signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cell regulation. This document details the compound's chemical properties, its mechanism of action as a substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), and its role within the PI3K/Akt/mTOR signaling cascade.
Chemical and Physical Properties
This compound is the R-enantiomer of PS210.[2] It is a small molecule with the molecular formula C19H15F3O5 and a molecular weight of 380.31 g/mol .[]
| Property | Value | Reference |
| Molecular Formula | C19H15F3O5 | [] |
| Molecular Weight | 380.31 g/mol | [] |
| Appearance | Solid | [3] |
| Melting Point | 175-180°C | [] |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C as a powder or -80°C in solvent. | [3] |
Mechanism of Action: Allosteric Activation of PDK1
This compound functions as a potent and substrate-selective allosteric activator of PDK1.[2] It targets the PIF-binding pocket of PDK1, an allosteric docking site distinct from the ATP-binding site.[2][4] This interaction induces a conformational change in the kinase domain, leading to its activation.[5][6]
The allosteric activation by this compound is substrate-selective, meaning it enhances the phosphorylation of certain PDK1 substrates over others. Specifically, it has been shown to inhibit the phosphorylation and activation of S6K, which requires docking to the PIF-pocket, while not affecting PKB/Akt.[4] This selectivity provides a valuable tool for dissecting the specific downstream signaling pathways regulated by PDK1.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay Conditions | Reference |
| AC50 for PDK1 activation | 1.8 μM | Cell-Free Kinase Activity Assay | [2][7] |
| Maximum PDK1 activation | 5.5-fold increase compared to DMSO control | Cell-Free Kinase Activity Assay | [2][7] |
Experimental Protocols
In Vitro PDK1 Kinase Activity Assay
This protocol is a generalized representation based on typical kinase assays and the information available for this compound. For precise details, refer to the cited literature.
Objective: To determine the in vitro activation of PDK1 by this compound.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., T308tide)
-
This compound
-
ATP (with [γ-32P]ATP for radiometric detection or unlabeled for other detection methods)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
DMSO (for dissolving this compound)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[8]
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer, recombinant PDK1 enzyme, and the PDK1 substrate peptide.
-
Add the diluted this compound or DMSO (as a vehicle control) to the respective wells.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays measuring the incorporation of 32P, or luminescence-based assays like the ADP-Glo™ assay which measures ADP formation.[8]
-
Plot the measured activity against the concentration of this compound to determine the AC50 value.
Signaling Pathway and Experimental Workflow Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PDK1 in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. PS210|1221962-86-2|MSDS [dcchemicals.com]
- 4. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 4aw1 - Human PDK1 Kinase Domain in Complex with Allosteric Compound PS210 Bound to the PIF-Pocket - Summary - Protein Data Bank Japan [pdbj.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
(R)-PS210: A Substrate-Selective Inhibitor of PDK1 - A Technical Guide
Introduction
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator kinase that plays a pivotal role in the activation of a subgroup of the AGC kinase family, including Akt (also known as PKB), S6K, RSK, and PKC isoforms[1]. These kinases are crucial components of signaling pathways that govern cell proliferation, survival, and motility[1]. Given its central role in these processes, PDK1 has emerged as a significant target for therapeutic intervention, particularly in oncology[2].
The conventional approach to kinase inhibition has been the development of ATP-competitive inhibitors. However, a newer strategy involves substrate-selective inhibition, which offers the potential for more precise modulation of signaling pathways with fewer off-target effects. This guide focuses on (R)-PS210, a compound that, through its prodrug, acts as a substrate-selective inhibitor of PDK1 by targeting an allosteric docking site known as the PIF-binding pocket.
PDK1 Signaling Pathways
PDK1 is a central node in multiple signaling cascades, most notably the PI3K/Akt pathway. Upon activation by growth factors or hormones, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinases (PI3Ks). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane[1]. PIP3 acts as a docking site for both PDK1 and Akt, bringing them into proximity and facilitating the phosphorylation of Akt's activation loop by PDK1[1][3]. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and growth.
Beyond the canonical Akt pathway, PDK1 also directly phosphorylates and activates other AGC kinases such as S6K, SGK, and certain PKC isoforms[1]. The activation of these substrates often requires a docking interaction between a hydrophobic motif on the substrate and the PIF-pocket on PDK1[4]. Furthermore, recent research has identified a PDK1–PLK1-MYC signaling axis as a novel oncogenic pathway, highlighting the diverse roles of PDK1 in cancer biology[5].
Mechanism of Action of this compound
This compound is the R-enantiomer of PS210 and functions as an allosteric modulator of PDK1[6]. It specifically targets the PIF-binding pocket, a regulatory docking site on the kinase domain of PDK1 that is distinct from the ATP-binding site[6][7]. The PIF-pocket is crucial for the interaction and phosphorylation of certain PDK1 substrates, such as S6K, which possess a C-terminal hydrophobic motif that docks into this pocket[4].
Interestingly, the effect of targeting the PIF-pocket with PS210 and its derivatives is context-dependent:
-
In Vitro Activation: In cell-free kinase assays, this compound and its racemate PS210 act as potent allosteric activators of PDK1[6][8][9]. Crystal structures have revealed that the binding of PS210 to the PIF-pocket stabilizes a closed, active conformation of the kinase domain[8][10].
-
In-Cell Substrate-Selective Inhibition: In a cellular context, the prodrug of PS210, known as PS423, behaves as a substrate-selective inhibitor[7][8][11]. After cellular uptake and conversion to the active compound, it occupies the PIF-pocket. This occupation competitively blocks the docking of substrates like S6K that depend on this interaction for efficient phosphorylation by PDK1. Consequently, the activation of S6K is inhibited. In contrast, the phosphorylation of substrates like Akt, which do not strictly require PIF-pocket docking for their activation by PDK1, remains largely unaffected[8][11].
This dual behavior highlights a sophisticated mechanism where a small molecule can either activate or inhibit kinase function depending on the biological environment and the specific substrate .
Quantitative Data
The following table summarizes the key quantitative metrics reported for this compound and its related compound, PS210. These values characterize their interaction with PDK1.
| Compound | Parameter | Value (µM) | Assay Condition | Reference(s) |
| This compound | AC50 | 1.8 | Cell-Free Kinase Activity Assay | [6][12] |
| PS210 | AC50 | 2 | Cell-Free Kinase Activity Assay | [9] |
| PS210 | Kd | 3 | Not specified | [7] |
-
AC50 (Half-maximal activation concentration): The concentration of an activator that induces a response halfway between the baseline and maximum.
-
Kd (Dissociation constant): A measure of the binding affinity between a ligand and a protein. A lower Kd indicates a higher binding affinity.
Experimental Protocols
The characterization of this compound and other PDK1 modulators involves various biochemical and cell-based assays. Below is a generalized protocol for a cell-free kinase inhibition/activation assay, based on common methodologies like the ADP-Glo™ Kinase Assay[13].
Cell-Free Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.
1. Reagents and Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate (e.g., a peptide substrate like T308tide)
-
ATP
-
This compound or other test compounds
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[13]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Luminometer
2. Assay Procedure:
-
Step 1: Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the test compound (this compound) at various concentrations or a DMSO control.
-
Add 2 µl of PDK1 enzyme diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Step 2: ATP Depletion:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes[13].
-
-
Step 3: ADP to ATP Conversion and Signal Generation:
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30 minutes[13].
-
-
Step 4: Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the PDK1 kinase activity.
-
3. Data Analysis:
-
The data are typically plotted as kinase activity versus the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the AC50 (for activators) or IC50 (for inhibitors) value[14]. The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[15].
Conclusion
This compound and its related compounds represent a significant advancement in the study of PDK1 signaling. Their unique, context-dependent mechanism of action—activating PDK1 in vitro while its prodrug selectively inhibits certain substrate interactions in cells—provides a powerful chemical tool to dissect the complexities of the PDK1 signaling network. By targeting the allosteric PIF-pocket, these compounds allow for the selective inhibition of downstream pathways (e.g., S6K) without globally shutting down all PDK1 activity (e.g., Akt phosphorylation). This substrate-selective approach holds considerable promise for the development of more refined therapeutic strategies, offering a pathway to target specific arms of oncogenic signaling cascades while potentially minimizing the side effects associated with broader kinase inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K-PDK1 connection: more than just a road to PKB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. medkoo.com [medkoo.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. promega.com [promega.com]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
Allosteric Activation of PDK1 by (R)-PS210: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric activation of 3-phosphoinositide-dependent protein kinase-1 (PDK1) by the small molecule (R)-PS210. This document details the mechanism of action, quantitative biochemical data, relevant experimental protocols, and the impact on cellular signaling pathways.
Introduction to PDK1 and its Role in Cellular Signaling
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator within the AGC kinase family, playing a pivotal role in various signaling pathways that govern cell growth, proliferation, and survival.[1][2] PDK1 is a central node in the PI3K/AKT signaling cascade, a pathway frequently dysregulated in cancer.[1][3] Its substrates include a host of other kinases such as AKT, S6K, SGK, and PKC isoforms. The activation of these downstream effectors is critical for mediating cellular responses to growth factors and hormones.[1]
PDK1 itself is composed of a catalytic kinase domain and a C-terminal pleckstrin homology (PH) domain. A key regulatory feature of the PDK1 kinase domain is a hydrophobic pocket known as the PIF-pocket. The binding of substrates or allosteric modulators to this pocket can induce conformational changes that regulate PDK1's catalytic activity.[1][4]
This compound: A Potent Allosteric Activator of PDK1
This compound is the R-enantiomer of the small molecule PS210, identified as a potent and selective allosteric activator of PDK1.[5] It exerts its effect by binding directly to the PIF-pocket of the PDK1 kinase domain.[5] This interaction stabilizes an active conformation of the enzyme, leading to enhanced catalytic activity.
Mechanism of Allosteric Activation
The binding of this compound to the PIF-pocket of PDK1 induces a conformational change that promotes the closure of the kinase domain.[4] This structural rearrangement allosterically modulates the active site, enhancing its ability to bind ATP and phosphorylate its substrates.[5] Crystallographic studies of the PDK1-ATP-PS210 complex have provided detailed insights into this activation mechanism.[2][4][6]
Quantitative Data
The following tables summarize the key quantitative data for the interaction of this compound and its related compounds with PDK1.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | AC50 | 2 µM | In vitro kinase assay | [5] |
| PS210 | Kd | 3 µM | Not Specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on PDK1. These are representative protocols based on standard laboratory practices and information from related research.
In Vitro PDK1 Kinase Activity Assay
This protocol describes a method to measure the kinase activity of PDK1 in the presence of this compound using a peptide substrate.
Materials:
-
Recombinant active PDK1 enzyme
-
PDK1 peptide substrate (e.g., T308tide)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid
-
Scintillation counter or luminometer
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing kinase assay buffer, recombinant PDK1 enzyme, and the peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PDK1 activation relative to the DMSO control.
-
Plot the percentage of activation against the log concentration of this compound to determine the AC50 value.
Cell Culture and Treatment
This protocol outlines the culture of a relevant cell line (e.g., HEK293) and treatment with the prodrug of PS210, PS423, to assess its effects on downstream signaling. In cellular contexts, the prodrug PS423 is used, which is then converted to the active compound PS210.[4]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PS423 (prodrug of PS210)
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
Procedure:
-
Culture HEK293 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of PS423 or DMSO for the desired duration (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation and collect the supernatant for downstream analysis.
Western Blotting for Phosphorylation Analysis
This protocol is for analyzing the phosphorylation status of PDK1 downstream targets, such as S6K, in response to PS423 treatment.
Materials:
-
Cell lysates from the cell culture and treatment protocol
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest.
Visualizations
The following diagrams illustrate the PDK1 signaling pathway, the experimental workflow, and the mechanism of allosteric activation by this compound.
Caption: PDK1 Signaling Pathway.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Culture and transfection of HEK293T cells [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
The Role of PI3K/Akt/mTOR Pathway Inhibitors in Cellular Signaling: A Technical Guide Featuring Wortmannin
Audience: Researchers, scientists, and drug development professionals.
Introduction to the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes.[1] This highly conserved pathway integrates signals from various extracellular stimuli, such as growth factors and hormones, to regulate cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane.[3] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B).[5] This recruitment to the membrane facilitates the phosphorylation and subsequent activation of Akt by other kinases, such as PDK1.
Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the modulation of numerous cellular functions. A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Akt can directly phosphorylate and activate mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4]
Given its central role in promoting cell survival and proliferation, the PI3K/Akt/mTOR pathway is a major focus of drug discovery efforts. A variety of small molecule inhibitors targeting different components of this pathway have been developed and are in various stages of clinical investigation.[2] This guide will focus on a prototypical PI3K inhibitor, Wortmannin, to illustrate the mechanism of action and experimental characterization of compounds targeting this critical signaling network.
Wortmannin: A Prototypical PI3K Inhibitor
Wortmannin is a fungal steroid metabolite that acts as a potent, irreversible, and non-specific inhibitor of PI3K enzymes.[6][7] It covalently binds to the p110 catalytic subunit of PI3K, thereby blocking its kinase activity.[8] Due to its high potency, with an in vitro IC50 of around 5 nM, it is a widely used tool compound in cell biology research to probe the functions of the PI3K pathway.[7]
Mechanism of Action
Wortmannin's primary mechanism of action is the irreversible inhibition of PI3K activity.[9] By preventing the conversion of PIP2 to PIP3, Wortmannin effectively blocks the recruitment and activation of Akt. This leads to the downstream inhibition of Akt-mediated signaling, including the mTOR pathway. The lack of Akt activity results in reduced cell proliferation, and in many cases, the induction of apoptosis.[8]
It is important to note that while Wortmannin is a potent PI3K inhibitor, it is not entirely specific. At higher concentrations, it can inhibit other related kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and myosin light chain kinase (MLCK).[7] This off-target activity should be considered when interpreting experimental results.
Quantitative Data
The inhibitory activity of Wortmannin has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize the reported IC50 values for Wortmannin against various kinases.
Table 1: IC50 Values of Wortmannin against PI3K and Related Kinases
| Target Kinase | IC50 (in vitro) | Cell-Based Assay IC50 | References |
| PI3K | 3 nM | - | [9] |
| PI3K (cell-free) | 2 - 4 nM | - | |
| DNA-PK (cell-free) | 16 nM | - | |
| ATM (cell-free) | 150 nM | - | |
| ATR (cell-free) | 1.8 µM | - | |
| mTOR | High concentrations | - | [7] |
| Polo-like kinase 1 (Plk1) | 5.8 nM | 24 nM (in G2/M-arrested cells) | [9] |
| Polo-like kinase 3 (Plk3) | 48 nM | 0.22 µM (A549 cells) | |
| Myosin Light Chain Kinase (MLCK) | 170 nM | - |
Table 2: Anti-proliferative Activity of Wortmannin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | References |
| KB | Oral Cancer | 3.6 ± 1 µM | [8] |
Experimental Protocols
Characterizing the effect of an inhibitor like Wortmannin on the PI3K/Akt/mTOR pathway involves a variety of experimental techniques. Below are detailed protocols for key assays.
Preparation of Wortmannin Stock Solution
Wortmannin is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a 2 mM stock solution, dissolve 1 mg of Wortmannin (molecular weight: 428.44 g/mol ) in 1.16 ml of dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. Once in solution, it is stable for up to 3 months.
Western Blot Analysis of Akt Phosphorylation
A common method to assess the activity of the PI3K pathway is to measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308) using Western blotting.
Materials:
-
Cell culture medium and supplements
-
Wortmannin stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit or mouse anti-total Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of Wortmannin (typically in the range of 0.1 to 1 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
To stimulate the pathway, cells can be treated with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like β-actin.
-
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and its inhibition by compounds like Wortmannin.
Materials:
-
Recombinant PI3K enzyme
-
PI3K substrate (e.g., PIP2)
-
Wortmannin
-
Kinase reaction buffer
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit for non-radioactive detection
-
Method for detecting the product (e.g., thin-layer chromatography for radioactive assays or luminescence for ADP-Glo™)
Procedure (Conceptual Outline):
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant PI3K enzyme with the kinase reaction buffer.
-
Inhibitor Addition: Add Wortmannin at various concentrations to the reaction tubes. Include a no-inhibitor control.
-
Substrate Addition: Add the PI3K substrate (PIP2).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (either radiolabeled or non-radiolabeled, depending on the detection method).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., acid for radioactive assays).
-
Detection of Product: Quantify the amount of phosphorylated product (PIP3) formed. For radioactive assays, this can be done by separating the lipids by thin-layer chromatography and detecting the radiolabeled PIP3. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Calculate the percentage of PI3K activity at each Wortmannin concentration relative to the no-inhibitor control to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of a compound on cell viability and proliferation.
Materials:
-
Cells and cell culture medium
-
96-well plates
-
Wortmannin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Wortmannin. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Wortmannin.
Experimental Workflow: Western Blot for p-Akt
Caption: A typical workflow for Western blot analysis of protein phosphorylation.
Logical Relationship: Consequence of PI3K Inhibition
Caption: The downstream cellular consequences of inhibiting PI3K.
Conclusion
The PI3K/Akt/mTOR pathway is a central regulator of cell fate, and its aberrant activation is a hallmark of many cancers. Inhibitors targeting this pathway, exemplified by the well-characterized compound Wortmannin, are invaluable tools for both basic research and clinical drug development. This guide has provided an in-depth overview of the pathway, the mechanism of action of Wortmannin, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization. The provided visualizations offer a clear understanding of the complex signaling network and experimental procedures. For researchers and drug development professionals, a thorough understanding of the PI3K/Akt/mTOR pathway and the methodologies to study its modulation is essential for the advancement of novel cancer therapeutics.
References
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. biocompare.com [biocompare.com]
- 9. broadpharm.com [broadpharm.com]
In-Depth Technical Guide: (R)-PS210 Target and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of (R)-PS210, a peptide nucleic acid (PNA) antagonist designed to target and inhibit microRNA-210 (miR-210). This compound, more specifically identified as Rpep-PNA-a210, offers a potent and specific mechanism for modulating the downstream pathways regulated by miR-210, a key player in cellular responses to hypoxia and a molecule implicated in various pathological conditions. This document details the molecular target of Rpep-PNA-a210, its impact on downstream signaling pathways, quantitative outcomes from key experiments, and the detailed methodologies employed in these studies.
Core Target: microRNA-210 (miR-210)
The primary and direct target of Rpep-PNA-a210 is microRNA-210 (miR-210) . Rpep-PNA-a210 is an anti-miR PNA conjugated to a polyarginine peptide (Rpep) to facilitate efficient cellular uptake.[1] The PNA sequence is designed to be complementary to the mature miR-210 sequence, enabling high-affinity binding and subsequent inhibition of miR-210 activity.[1]
Signaling Pathway Analysis
Rpep-PNA-a210 exerts its biological effects by inhibiting miR-210, thereby de-repressing the translation of miR-210's target messenger RNAs (mRNAs). This intervention modulates several critical cellular pathways, most notably those involved in erythroid differentiation and the mTOR signaling cascade.
Modulation of Erythroid Differentiation
In the context of erythroid differentiation, miR-210 is known to be upregulated and plays a regulatory role.[1] By inhibiting miR-210, Rpep-PNA-a210 influences the expression of key genes involved in this process. One of the prominent downstream effects is the modulation of γ-globin mRNA levels. The inhibition of miR-210 by Rpep-PNA-a210 leads to a decrease in γ-globin mRNA.[1] This suggests that miR-210 is directly or indirectly involved in the positive regulation of γ-globin expression.
Interaction with the mTOR Signaling Pathway
A significant downstream target of miR-210 is the Regulatory Associated Protein of mTOR (Raptor) . Raptor is a crucial component of the mTOR Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism. By inhibiting miR-210, Rpep-PNA-a210 leads to an up-regulation of Raptor mRNA.[1] This finding indicates that miR-210 normally suppresses the expression of Raptor. Therefore, Rpep-PNA-a210 can indirectly modulate mTORC1 activity by increasing the available pool of Raptor.
Quantitative Data Summary
The effects of Rpep-PNA-a210 have been quantified in human K562 erythroleukemia cells, both in an undifferentiated state and following induction of erythroid differentiation with mithramycin.
| Parameter Measured | Cell Line | Treatment Condition | Result |
| miR-210 Levels | K562 | Undifferentiated | Significant decrease in miR-210 expression following Rpep-PNA-a210 treatment. |
| Raptor mRNA Levels | K562 | Undifferentiated | Up-regulation of Raptor mRNA in cells treated with Rpep-PNA-a210. |
| γ-globin mRNA Levels | K562 | Mithramycin-induced | Decrease in γ-globin mRNA levels upon treatment with Rpep-PNA-a210. |
| Benzidine-Positive Cells | K562 | Mithramycin-induced | Decreased proportion of benzidine-positive cells, indicating reduced hemoglobin content, after Rpep-PNA-a210 treatment. |
Experimental Protocols
Synthesis of Rpep-PNA-a210
Objective: To synthesize the peptide-PNA conjugate.
Methodology:
-
PNA Synthesis: The PNA oligomer with a sequence complementary to mature miR-210 is synthesized using standard automated solid-phase synthesis protocols employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Peptide Synthesis: The polyarginine peptide (Rpep) is synthesized separately using standard solid-phase peptide synthesis (SPPS) methods.
-
Conjugation: The PNA and peptide moieties are typically conjugated post-synthetically. A common method involves the use of click chemistry or the formation of a stable amide or disulfide bond between the C-terminus of the peptide and the N-terminus of the PNA, or vice-versa.
-
Purification and Characterization: The final conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Cell Culture and Treatment
Objective: To culture K562 cells and treat them with Rpep-PNA-a210 and mithramycin.
Methodology:
-
Cell Culture: Human K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Mithramycin Induction: To induce erythroid differentiation, K562 cells are treated with mithramycin at a final concentration of 100 nM for a specified period (e.g., 72 hours).
-
Rpep-PNA-a210 Treatment: Rpep-PNA-a210 is added to the cell culture medium at a final concentration of 200 nM. Due to the cell-penetrating peptide, no transfection reagents are required. Cells are incubated for the desired duration before harvesting for analysis.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of miR-210, Raptor mRNA, and γ-globin mRNA.
Methodology:
-
RNA Extraction: Total RNA is isolated from treated and control K562 cells using a suitable RNA extraction kit.
-
Reverse Transcription (RT):
-
For miRNA analysis, a specific stem-loop primer for miR-210 is used for reverse transcription to generate cDNA.
-
For mRNA analysis, oligo(dT) or random primers are used to reverse transcribe total RNA into cDNA.
-
-
Real-Time PCR:
-
The cDNA is used as a template for real-time PCR using specific primers for miR-210, Raptor, γ-globin, and a suitable housekeeping gene for normalization (e.g., U6 snRNA for miRNA, GAPDH or β-actin for mRNA).
-
The reaction is performed on a real-time PCR system using a SYBR Green or TaqMan-based detection method.
-
Relative gene expression is calculated using the ΔΔCt method.
-
Benzidine Staining for Hemoglobin Detection
Objective: To assess the level of hemoglobin production as a marker of erythroid differentiation.
Methodology:
-
Cell Preparation: Mithramycin-treated K562 cells (with or without Rpep-PNA-a210) are harvested and washed with phosphate-buffered saline (PBS).
-
Staining Solution: A fresh staining solution is prepared containing benzidine (a carcinogenic substance, handle with appropriate safety precautions) in a slightly acidic buffer (e.g., 0.5 M acetic acid).
-
Staining Reaction: Hydrogen peroxide is added to the benzidine solution immediately before use. The cell suspension is mixed with the staining solution and incubated for a short period (e.g., 5-10 minutes) at room temperature.
-
Microscopic Analysis: The cells are observed under a light microscope. Benzidine-positive cells, which contain hemoglobin, will stain blue. The percentage of blue-stained cells is determined by counting at least 200 cells in multiple fields of view.
Conclusion
Rpep-PNA-a210 is a potent and specific inhibitor of miR-210 that effectively modulates downstream signaling pathways involved in erythroid differentiation and mTORC1 regulation. The ability of Rpep-PNA-a210 to up-regulate Raptor and down-regulate γ-globin expression highlights its potential as a valuable research tool for dissecting the complex roles of miR-210 in various biological processes and as a potential therapeutic agent in diseases where miR-210 is dysregulated. The experimental protocols provided herein offer a robust framework for the synthesis, application, and analysis of Rpep-PNA-a210 and similar PNA-based therapeutics.
References
Methodological & Application
(R)-PS210 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent and substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1). As the R-enantiomer of PS210, it targets the PIF-binding pocket of PDK1, playing a crucial role in the PI3K/Akt/mTOR signaling pathway.[1] With an AC50 value of 1.8 µM in cell-free kinase assays, this compound represents a significant tool for studying the intricacies of this critical cellular signaling cascade.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in various in vitro assays.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Catalog Number | HY-13856 | [1] |
| CAS Number | 1410101-89-1 | [1] |
| Molecular Formula | C₁₉H₁₅F₃O₅ | [1] |
| Molecular Weight | 380.31 g/mol | [1] |
| Target | PDK1 | [1] |
| Pathway | PI3K/Akt/mTOR | [1] |
| AC50 | 1.8 µM (Cell-Free Kinase Assay) | [1] |
Solubility Data
This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro studies.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 230 mg/mL (604.77 mM) | Requires sonication for complete dissolution. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can then be serially diluted for use in various in vitro assays.
Materials:
-
This compound powder (Cat. No. HY-13856 or equivalent)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.8031 mg of this compound (Molecular Weight = 380.31 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 3.8031 mg of compound, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
-
Sonication: To ensure complete dissolution, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate for 10-15 minutes or until no visible particulates remain.[1]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer or medium and mix immediately and thoroughly. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: The PI3K/Akt/mTOR signaling pathway activated by this compound.
References
Application Notes and Protocols: (R)-PS210 Animal Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
Important Note on Data Availability
Detailed preclinical data, including recommended dosages and specific experimental protocols for (R)-PS210 in animal studies, are not publicly available at this time. The information required to generate comprehensive application notes, quantitative data tables, and detailed experimental workflows for this specific compound could not be located in the public domain through targeted searches.
The development of novel therapeutic agents involves extensive preclinical research to establish safety and efficacy profiles before human trials. This process includes determining appropriate dosage ranges in various animal models, which is a critical step for translating findings to clinical applications. The methods for dose determination often involve allometric scaling from animal to human equivalent doses (HED), considering factors like body surface area.[1] Animal models are crucial for understanding the mechanism of action of new drugs.[2]
While specific data for this compound is not available, the following sections provide a generalized framework and example protocols that are commonly employed in preclinical animal studies for novel compounds. These are intended to serve as a reference for researchers designing their own studies.
Table 1: Example—Dosage and Administration of a Hypothetical Compound in Preclinical Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Key Findings/Endpoints |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 1 - 10 | Once daily | Assessment of tumor growth inhibition |
| Rat (Sprague-Dawley) | Oral (PO) | 5 - 50 | Twice daily | Evaluation of cognitive enhancement in a maze task |
| Rabbit (New Zealand White) | Intravenous (IV) | 0.5 - 5 | Single dose | Pharmacokinetic profiling and tissue distribution |
Generalized Experimental Protocols
The following are example protocols that can be adapted for preclinical studies of a novel compound.
Protocol 1: Rodent Model of [Relevant Disease]
Objective: To evaluate the efficacy of a test compound in a rodent model of a specific disease.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle solution (e.g., saline, DMSO/polyethylene glycol)
-
Rodents (species and strain appropriate for the disease model)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for a minimum of one week prior to the experiment.
-
Disease Induction: Induce the disease model using established and validated methods.
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control, and different dose levels of the test compound).
-
Dosing: Administer the test compound or vehicle according to the predetermined route, dose, and frequency.
-
Monitoring: Monitor animals daily for clinical signs and body weight changes.
-
Efficacy Assessment: At the end of the study period, assess the primary and secondary efficacy endpoints relevant to the disease model.
-
Tissue Collection: Euthanize animals and collect relevant tissues for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound in rodents.
Materials:
-
Test compound
-
Vehicle solution
-
Cannulated rodents (for serial blood sampling)
-
Blood collection supplies (e.g., tubes, anticoagulant)
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use cannulated animals to facilitate serial blood sampling.
-
Dosing: Administer a single dose of the test compound via the intended clinical route (e.g., IV, PO).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Analyze plasma samples to determine the concentration of the test compound using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a novel compound involves elucidating the signaling pathways it modulates. While the specific pathways affected by this compound are not documented, many therapeutic agents target common cellular signaling cascades.
Hypothetical Signaling Pathway
The following diagram illustrates a generic signaling pathway that is often implicated in disease and targeted by therapeutics.
Caption: A generalized signal transduction pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for preclinical evaluation of a novel compound.
Caption: A typical preclinical drug discovery workflow.
References
Application Note & Protocol: Determination of the AC50 Value for the PDK1 Activator, (R)-PS210
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for determining the half-maximal activity concentration (AC50) of (R)-PS210, a substrate-selective allosteric activator of the 3-phosphoinositide-dependent protein kinase-1 (PDK1).
Introduction
This compound is a potent, substrate-selective allosteric activator of PDK1, a master kinase that plays a crucial role in regulating cell growth, metabolism, and survival.[] It functions by binding to the PIF-pocket, an allosteric docking site on the PDK1 kinase domain.[] PDK1 is a key component of the PI3K/Akt/mTOR signaling pathway and is responsible for activating numerous downstream kinases, including AKT and mTOR.[][2] The activation of PDK1 is a critical step in transmitting signals from growth factors and hormones.
The AC50 value represents the concentration of an agonist or activator that provokes a response halfway between the baseline and the maximum response. Determining the AC50 value is a critical step in characterizing the potency of a compound like this compound. This protocol describes a robust, cell-free, luminescence-based kinase assay to quantify the activation of PDK1 by this compound and accurately determine its AC50 value, which has been reported to be 1.8 μM.[][2]
Assay Principle
This protocol utilizes a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction. The quantity of ADP is directly proportional to the kinase activity. Recombinant PDK1 enzyme is incubated with a specific peptide substrate and ATP in the presence of varying concentrations of this compound. As PDK1 is activated, it catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.
After the kinase reaction, a reagent is added to stop the enzymatic activity and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the newly formed ADP into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal. This luminescent signal is proportional to the ADP concentration and, therefore, to the PDK1 activity. The AC50 value is derived from a dose-response curve of this compound concentration versus kinase activity.
Signaling Pathway of PDK1
The diagram below illustrates the central role of PDK1 in the PI3K/Akt signaling cascade and the allosteric activation by this compound.
Figure 1. PDK1 signaling pathway and site of this compound action.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| This compound | MedChemExpress | HY-13856 | -20°C (Powder) |
| Recombinant Human PDK1 | Sigma-Aldrich | SRP5190 | -80°C |
| T308tide (PDK1 Substrate) | Anaspec | AS-61301 | -20°C |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A7699 | -20°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C or -80°C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Kinase Buffer (5X) | Varies | (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) | 4°C |
| Nuclease-Free Water | Varies | - | Room Temperature |
| 384-well White Assay Plates | Corning | 3572 | Room Temperature |
Experimental Workflow Diagram
The following diagram outlines the major steps of the experimental protocol.
Figure 2. Experimental workflow for the PDK1 kinase assay.
Detailed Experimental Protocol
6.1. Reagent Preparation
-
This compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create working stocks.
-
Subsequently, create a 5X final concentration plate by diluting the DMSO stocks into 1X Kinase Buffer. For a 10-point curve, a 1:3 serial dilution starting from 100 µM (final concentration) is recommended.
-
Include a DMSO-only control (0% activation) and a high-concentration control for maximal activation.
-
-
PDK1 Enzyme / Substrate Mix (2X):
-
Prepare a master mix containing PDK1 enzyme and T308tide substrate in 1X Kinase Buffer.
-
The final concentrations in the reaction should be optimized, but a starting point is 5 ng/µL PDK1 and 0.2 µg/µL T308tide.
-
-
ATP Solution (2.5X):
-
Prepare a solution of ATP in 1X Kinase Buffer. The final concentration should be at or near the Km of PDK1 for ATP (typically 10-25 µM).
-
6.2. Assay Procedure Perform all additions in a 384-well white assay plate.
-
Compound Addition: Add 5 µL of the 5X serially diluted this compound or DMSO vehicle controls to the appropriate wells.
-
Enzyme/Substrate Addition: Add 10 µL of the 2X PDK1/Substrate Mix to all wells. Mix gently by tapping the plate.
-
Reaction Initiation: Add 10 µL of the 2.5X ATP solution to all wells to start the kinase reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.
-
Final Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader (e.g., GloMax® Discover).
Data Analysis and Presentation
-
Normalization:
-
Average the raw luminescence units (RLU) from the DMSO-only wells (negative control, 0% activation).
-
Average the RLU from the wells with the highest concentration of this compound that produces a maximal signal (positive control, 100% activation).
-
Normalize the data by calculating the percent activation for each concentration using the following formula: % Activation = 100 * (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl)
-
-
Curve Fitting:
-
Plot the % Activation against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (4PL) regression model (sigmoidal dose-response with variable slope).
-
The AC50 is the concentration of this compound that corresponds to 50% activation on the fitted curve.
-
7.1. Representative Data Table
The following table shows example data for an AC50 determination experiment.
| This compound [µM] | Log [this compound] | Avg. RLU | % Activation |
| 0.000 | N/A | 15,250 | 0.0 |
| 0.05 | -1.30 | 18,300 | 3.3 |
| 0.15 | -0.82 | 25,450 | 11.1 |
| 0.45 | -0.35 | 48,800 | 36.5 |
| 1.37 | 0.14 | 85,150 | 76.1 |
| 1.80 | 0.26 | 96,500 | ~50% of Max Activation from Curve |
| 4.11 | 0.61 | 105,500 | 98.3 |
| 12.35 | 1.09 | 108,900 | 102.0 |
| 37.04 | 1.57 | 109,850 | 103.1 |
| 100.00 | 2.00 | 110,500 | 103.8 |
Note: The AC50 value is interpolated from the fitted curve, not from a single data point.
Conclusion
This application note provides a comprehensive and robust protocol for determining the AC50 value of the PDK1 allosteric activator this compound. The described luminescence-based, cell-free kinase assay is a sensitive and reliable method for quantifying enzyme activation and determining compound potency. This protocol can be adapted for high-throughput screening and detailed pharmacological characterization of other kinase activators.
References
Application of (R)-PS210 in Apoptosis Research: An Overview and Guide to Investigation
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This document provides an overview of the potential application of (R)-PS210 in apoptosis research. Due to the limited publicly available data specifically detailing the apoptotic effects of this compound, this application note focuses on the known mechanism of action of its parent compound, PS210, and the established roles of its molecular target, 3-phosphoinositide-dependent protein kinase-1 (PDK1), in apoptosis. The provided protocols are general methods for assessing apoptosis and can be adapted for investigating the effects of this compound.
Introduction to this compound and its Target, PDK1
This compound is the R-enantiomer of PS210, a compound identified as a substrate-selective, allosteric modulator of PDK1. In vitro, PS210 has been shown to be a potent activator of PDK1. However, its prodrug form, PS423, acts as a substrate-selective inhibitor of PDK1 within cellular environments. This inhibition is specific to the phosphorylation and activation of S6K (ribosomal protein S6 kinase) without affecting other key PDK1 substrates like Akt (protein kinase B).
PDK1 is a master kinase that plays a crucial role in the activation of a group of kinases known as the AGC kinase family, which includes Akt, S6K, and PKC. These kinases are central to signaling pathways that regulate cell growth, proliferation, survival, and metabolism. The role of PDK1 in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the specific downstream signaling pathways that are activated or inhibited.
Potential Mechanisms of this compound-Modulated Apoptosis
Given that this compound is an allosteric activator of PDK1, its potential effects on apoptosis would be mediated through the downstream targets of PDK1. Conversely, if its cellular activity mirrors the inhibitory action of the PS210 prodrug on specific substrates, the apoptotic consequences would differ.
Potential Pro-Apoptotic Mechanisms (via PDK1 activation):
-
Activation of the p38 MAPK Pathway: Some studies have suggested that PDK1 can promote apoptosis in certain cell types, such as chondrocytes, by modulating the p38 MAPK signaling pathway. Activation of this pathway is often associated with cellular stress and apoptosis.
Potential Anti-Apoptotic Mechanisms (via PDK1 activation):
-
Activation of the Akt Survival Pathway: A primary role of PDK1 is the activation of Akt, a well-established pro-survival kinase. Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, including Bad and caspase-9, and can also promote the expression of anti-apoptotic proteins.
Potential Pro-Apoptotic Mechanisms (via substrate-selective PDK1 inhibition, similar to PS210 prodrug):
-
Inhibition of S6K1: The S6K1 pathway is involved in protein synthesis and cell growth. Inhibition of this pathway can lead to cell cycle arrest and, in some contexts, apoptosis.
Due to the absence of specific studies on this compound and apoptosis, the following sections provide general experimental protocols and signaling pathway diagrams relevant to the investigation of a novel compound's apoptotic potential through the PDK1 axis.
Experimental Protocols for Apoptosis Research
The following are standard protocols used to assess the induction of apoptosis by a test compound like this compound.
Cell Viability Assay (MTT Assay)
This assay is a preliminary screen to determine the cytotoxic concentration range of the compound.
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (or compound of interest)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to each well. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This is a standard method to quantify apoptotic and necrotic cells.
-
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.
-
Materials:
-
Target cell line
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations.
-
After the desired incubation time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to analyze the expression levels of proteins involved in the apoptotic signaling pathway.
-
Materials:
-
Target cell line treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDK1, anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on [Cell Line Name]
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| [Conc. 1] | |||
| [Conc. 2] | |||
| [Conc. 3] | |||
| ... | |||
| IC50 |
Table 2: Apoptosis Induction by this compound in [Cell Line Name] after [Time]h Treatment
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| This compound [Conc. 1] | |||
| This compound [Conc. 2] | |||
| Positive Control |
Table 3: Caspase-3/7 Activity in [Cell Line Name] Treated with this compound for [Time]h
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| This compound [Conc. 1] | ||
| This compound [Conc. 2] | ||
| Positive Control |
Signaling Pathway Visualizations
The following diagrams illustrate the general signaling pathways involving PDK1 that are relevant to apoptosis. The precise impact of this compound on these pathways requires experimental validation.
Caption: PDK1-Akt Anti-Apoptotic Signaling Pathway.
Caption: Potential PDK1-p38 MAPK Pro-Apoptotic Pathway.
Application Notes and Protocols for (R)-PS210 in Immune System Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent and selective substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1] PDK1 is a master kinase that plays a critical role in the PI3K/Akt/mTOR signaling pathway, a central regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[2][3][4] Emerging evidence highlights the pivotal role of the PI3K/Akt/mTOR pathway in modulating both innate and adaptive immune responses.[2][3][5] this compound, by activating PDK1, provides a valuable tool for investigating the intricate role of this signaling cascade in immune cell function and for exploring its therapeutic potential in various immune-related disorders.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 2-(3-Oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonic acid |
| Molecular Formula | C₁₉H₁₅F₃O₅ |
| Molecular Weight | 380.31 g/mol |
| CAS Number | 1410101-89-1 |
| Mechanism of Action | Allosteric activator of PDK1, targeting the PIF-binding pocket |
| AC50 | 1.8 μM for PDK1 activation |
(Source: MedChemExpress Product Data Sheet)[1]
Applications in Immune System Research
This compound can be utilized to explore the downstream effects of PDK1 activation in various immune cells, including T lymphocytes and macrophages.
T Cell Modulation
PDK1 is essential for T cell receptor (TCR) and CD28 co-receptor signaling, which are critical for T cell activation, proliferation, and differentiation.[6][7][8] Specifically, PDK1 integrates these signals to induce the activation of NF-κB, a key transcription factor for the expression of pro-inflammatory cytokines like IL-2.[6][7][8]
Potential Research Applications:
-
Investigating the role of PDK1 activation in T helper (Th1, Th2, Th17) and regulatory T cell (Treg) differentiation and function.
-
Studying the impact of PDK1 activation on cytotoxic T lymphocyte (CTL) effector functions.
-
Elucidating the downstream signaling events following PDK1 activation in T cells.
Macrophage Polarization and Function
PDK1 is implicated in macrophage polarization, the process by which macrophages differentiate into distinct functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. Studies on pyruvate dehydrogenase kinase 1 (PDK1), a different enzyme with the same acronym, suggest that modulating metabolic pathways can influence macrophage polarization.[1][9][10] Given that 3-phosphoinositide-dependent protein kinase-1 (the target of this compound) is a key regulator of cellular metabolism, this compound can be used to study how metabolic reprogramming driven by PDK1 activation affects macrophage phenotype and function. Myeloid-specific deletion of PDK1 has been shown to promote M1-like polarization of macrophages and enhance anti-tumor immunity.[11]
Potential Research Applications:
-
Examining the effect of this compound-mediated PDK1 activation on macrophage polarization towards M1 or M2 phenotypes.
-
Assessing the impact of PDK1 activation on macrophage phagocytosis, antigen presentation, and cytokine production (e.g., TNF-α, IL-6, IL-12, IL-10).
-
Investigating the role of PDK1 in macrophage-mediated inflammation and tissue repair.
Experimental Protocols
The following are suggested protocols for using this compound to study its effects on immune cells. These are general guidelines and may require optimization based on specific experimental conditions and cell types.
Protocol 1: In Vitro T Cell Activation and Proliferation Assay
Objective: To determine the effect of this compound on T cell activation and proliferation.
Materials:
-
This compound (dissolved in DMSO)
-
Primary human or murine T cells (e.g., from PBMCs or spleen)
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cell proliferation dye (e.g., CFSE or BrdU)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolate primary T cells using standard methods (e.g., magnetic-activated cell sorting).
-
Label T cells with a proliferation dye according to the manufacturer's instructions.
-
Seed the labeled T cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the T cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Harvest the cells and analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.
-
(Optional) Collect supernatants to measure cytokine production (e.g., IL-2) by ELISA.
Data Presentation:
| This compound Conc. (µM) | % Proliferating T Cells (Mean ± SD) | IL-2 Concentration (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 |
Protocol 2: In Vitro Macrophage Polarization Assay
Objective: To investigate the effect of this compound on macrophage polarization.
Materials:
-
This compound (dissolved in DMSO)
-
Human or murine monocytes (e.g., from PBMCs or bone marrow)
-
Macrophage colony-stimulating factor (M-CSF) for generating M0 macrophages
-
Polarizing stimuli:
-
M1: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
-
DMEM medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
6-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for flow cytometry analysis of surface markers (e.g., CD80 for M1, CD206 for M2)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-10)
Procedure:
-
Differentiate monocytes into M0 macrophages by culturing with M-CSF for 5-7 days.
-
Seed the M0 macrophages in 6-well plates.
-
Pre-treat the macrophages with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Add M1 or M2 polarizing stimuli to the respective wells.
-
Incubate for 24-48 hours.
-
Analyze macrophage polarization by:
-
qRT-PCR: Measure the gene expression of M1 markers (e.g., INOS, TNF) and M2 markers (e.g., ARG1, MRC1).
-
Flow Cytometry: Stain for M1 and M2 surface markers.
-
ELISA: Measure the concentration of M1 (e.g., TNF-α) and M2 (e.g., IL-10) cytokines in the culture supernatant.
-
Data Presentation:
Gene Expression (Fold Change vs. M0)
| Treatment | INOS | TNF | ARG1 | MRC1 |
| M1 stimuli + Vehicle | ||||
| M1 stimuli + this compound | ||||
| M2 stimuli + Vehicle | ||||
| M2 stimuli + this compound |
Cytokine Production (pg/mL)
| Treatment | TNF-α | IL-10 |
| M1 stimuli + Vehicle | ||
| M1 stimuli + this compound | ||
| M2 stimuli + Vehicle | ||
| M2 stimuli + this compound |
Visualizations
Signaling Pathway of this compound in T Cell Activation
Caption: this compound activates PDK1, a key step in T cell activation.
Experimental Workflow for Macrophage Polarization Study
Caption: Workflow for studying macrophage polarization with this compound.
Safety Precautions
As with any research chemical, appropriate safety precautions should be taken when handling this compound. A material safety data sheet (MSDS) should be consulted for detailed information on handling, storage, and disposal.[12][13][14][15][16] In general, it is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses, and to work in a well-ventilated area.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are suggestions and should be optimized by the end-user. This compound is not for human or veterinary use.
References
- 1. Pyruvate dehydrogenate kinase 1 participates in macrophage polarization via regulating glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/Akt/mTOR pathway in innate immune cells: emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt/mTOR pathway in innate immune cells: emerging therapeutic applications | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells | PLOS One [journals.plos.org]
- 6. Phosphoinositide-dependent kinase 1 integrates T cell receptor and CD28 co-receptor signaling to effect NF-κB induction and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDK1 nucleates T cell receptor-induced signaling complex for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinase PDK1 integrates T cell antigen receptor and CD28 coreceptor signaling to induce NF-kappaB and activate T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases [frontiersin.org]
- 10. Frontiers | Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [frontiersin.org]
- 11. Myeloid deletion of phosphoinositide-dependent kinase-1 enhances NK cell-mediated antitumor immunity by mediating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PS210|1221962-86-2|MSDS [dcchemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. macrocyclics.com [macrocyclics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
(R)-PS210 as a tool for cancer cell growth inhibition studies
Information regarding "(R)-PS210" is not publicly available.
Extensive searches for the compound "this compound" in the context of cancer cell growth inhibition studies did not yield any specific results. There is no publicly available scientific literature, clinical trial data, or supplier information for a compound with this designation.
This suggests that "this compound" may be one of the following:
-
An internal compound designation within a private research entity that has not yet been disclosed in public literature.
-
A very new or preclinical compound that has not yet been the subject of published studies.
-
An incorrect or alternative name for a compound that is known by a different designation.
Without any foundational data on the mechanism of action, biophysical properties, or experimental results of "this compound," it is not possible to generate the requested detailed Application Notes and Protocols. The creation of accurate data tables, experimental methodologies, and signaling pathway diagrams is contingent upon the availability of this primary information.
Therefore, this request cannot be fulfilled at this time. Should information on "this compound" become publicly available, a detailed analysis and generation of the requested materials would be possible.
Designing and Testing the Anti-Inflammatory Efficacy of (R)-PS210: A Detailed Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of (R)-PS210, a novel compound with putative anti-inflammatory properties. The following experimental design outlines a systematic approach to characterize the compound's mechanism of action and therapeutic potential, from initial in vitro screening to in vivo proof-of-concept studies.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. This guide details the experimental framework for investigating the anti-inflammatory effects of the hypothetical compound this compound.
In Vitro Evaluation of Anti-Inflammatory Activity
The initial phase of testing will be conducted using in vitro models to establish the direct anti-inflammatory effects of this compound on immune cells and to elucidate its mechanism of action.
Assessment of Cytotoxicity
Prior to evaluating its anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of this compound.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Inhibition of Pro-inflammatory Mediators in Macrophages
This experiment will assess the ability of this compound to suppress the production of key pro-inflammatory molecules in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.
Protocol: Measurement of Inflammatory Cytokines and Nitric Oxide
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Cytokine Measurement (ELISA): Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite, a stable product of nitric oxide (NO), in the supernatants using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent and measure the absorbance at 540 nm.
Data Presentation: In Vitro Anti-inflammatory Effects of this compound
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (Low Dose) | ||||
| LPS + this compound (Mid Dose) | ||||
| LPS + this compound (High Dose) | ||||
| LPS + Dexamethasone (Positive Control) |
Investigation of Signaling Pathways
To understand how this compound exerts its effects, key inflammatory signaling pathways will be investigated. Based on common anti-inflammatory mechanisms, the NF-κB and MAPK pathways are primary targets.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Lysis: Following treatment with this compound and/or LPS as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathway Diagram: Hypothesized Mechanism of this compound
Caption: Hypothesized signaling cascade of this compound's anti-inflammatory action.
In Vivo Evaluation of Anti-Inflammatory Efficacy
Following promising in vitro results, the anti-inflammatory effects of this compound will be evaluated in a relevant animal model of acute inflammation.
LPS-Induced Endotoxemia in Mice
This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds in a systemic inflammation setting.[1]
Protocol: LPS-Induced Endotoxemia
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Grouping and Treatment: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS (10 mg/kg, intraperitoneal injection)
-
LPS + this compound (Low, Mid, and High doses, oral or intraperitoneal administration 1 hour before LPS)
-
LPS + Dexamethasone (1 mg/kg, positive control)
-
-
Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood samples via retro-orbital bleeding for cytokine analysis. At the end of the experiment (24 hours), euthanize the mice and collect lung and liver tissues for histological analysis and gene expression studies.
-
Cytokine Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Histopathology: Fix lung and liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Gene Expression Analysis (RT-qPCR): Extract RNA from lung and liver tissues and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Il1b, Ccl2).
Data Presentation: In Vivo Anti-inflammatory Effects of this compound
Table 2: Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 6h | IL-1β (pg/mL) at 6h |
| Vehicle Control | |||
| LPS | |||
| LPS + this compound (Low Dose) | |||
| LPS + this compound (Mid Dose) | |||
| LPS + this compound (High Dose) | |||
| LPS + Dexamethasone |
Table 3: Histopathological Scores and Gene Expression in Tissues
| Treatment Group | Lung Injury Score | Liver Necrosis Score | Relative Tnf mRNA (Lung) | Relative Il6 mRNA (Liver) |
| Vehicle Control | ||||
| LPS | ||||
| LPS + this compound (Low Dose) | ||||
| LPS + this compound (Mid Dose) | ||||
| LPS + this compound (High Dose) | ||||
| LPS + Dexamethasone |
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating this compound.
Conclusion
This detailed experimental plan provides a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. The combination of in vitro and in vivo studies will allow for a comprehensive understanding of its efficacy, mechanism of action, and therapeutic potential. The structured data presentation and clear protocols are designed to ensure reproducibility and facilitate the straightforward interpretation of results. Successful completion of these studies will provide the necessary foundation for further development of this compound as a novel anti-inflammatory agent.
References
Application Notes and Protocols for In Vivo Administration of (R)-PS210
For Researchers, Scientists, and Drug Development Professionals
(R)-PS210 is the R-enantiomer of PS210, a substrate-selective, allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). It targets the PIF-binding pocket of PDK1, a key kinase in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. These application notes provide a comprehensive guide for the in vivo administration of this compound, including its physicochemical properties, recommended formulation strategies, and a detailed experimental protocol.
Physicochemical and Biological Properties of this compound
A clear understanding of the compound's properties is essential for designing effective in vivo studies.
| Property | Value | Source |
| IUPAC Name | 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | [] |
| Molecular Formula | C₁₉H₁₅F₃O₅ | [] |
| Molecular Weight | 380.31 g/mol | [] |
| CAS Number | 1410101-89-1 | [] |
| Target | PDK1 (PIF-binding pocket) | [2][3] |
| Biological Activity | Substrate-selective allosteric activator of PDK1 | [][3] |
| In Vitro Activity (AC₅₀) | 1.8 µM for PDK1 activation | [3] |
| Melting Point | 175-180°C | [] |
| Solubility | Soluble in DMSO. For in vivo use, can be formulated in co-solvent systems. | [3][4] |
Signaling Pathway of this compound Target: PDK1
This compound allosterically activates PDK1, a central node in the PI3K/Akt signaling cascade. Upon activation by growth factors, PI3K generates PIP₃, which recruits both PDK1 and Akt to the plasma membrane. PDK1 then phosphorylates and activates Akt, which in turn regulates a multitude of downstream effectors involved in cell survival, growth, and proliferation.
Caption: The PDK1 signaling pathway activated by this compound.
Experimental Protocols for In Vivo Administration
The following protocols are provided as a starting point for researchers. Optimization of the vehicle, dosage, and administration route is highly recommended for each specific animal model and experimental design. While direct in vivo dosage for this compound is not extensively published, some studies have shown its efficacy in mouse models of cancer[]. The following formulation guidelines are based on recommendations for compounds with similar solubility profiles.
I. Formulation of this compound for In Vivo Administration
Due to its hydrophobic nature, this compound requires a co-solvent system for administration. Below are three potential vehicle formulations. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to administration.
Vehicle Formulation Options
| Formulation | Composition | Recommended Routes | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (IP), Intravenous (IV) | A common vehicle for a wide range of hydrophobic compounds. Ensure complete dissolution. |
| Protocol 2 | 10% DMSO, 90% Corn Oil | Oral (gavage), Subcutaneous (SC) | Suitable for lipophilic compounds. May provide slower release. |
| Protocol 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intravenous (IV) | Sulfobutylether-β-cyclodextrin can enhance the solubility of poorly soluble compounds. |
Preparation of Dosing Solution (Example using Protocol 1)
Objective: To prepare a 1 mg/mL dosing solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound. For 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Add 1 mL of DMSO to the this compound powder. Vortex until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add 4 mL of PEG300 to the solution and mix thoroughly.
-
Add 0.5 mL of Tween-80 and mix until the solution is homogeneous.
-
Slowly add 4.5 mL of sterile saline to the mixture while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.
-
Prepare the dosing solution fresh on the day of administration.
II. In Vivo Administration Workflow
The following workflow outlines the key steps for an in vivo study with this compound.
Caption: A generalized workflow for in vivo studies involving this compound.
III. Recommended In Vivo Protocol (General Guidance)
This protocol provides a general framework. The specific dose and schedule will need to be determined empirically through dose-finding studies.
Animal Model:
-
The choice of animal model will depend on the research question (e.g., xenograft models for cancer studies). Mice (e.g., C57BL/6, BALB/c nude) are commonly used.
Dose-Finding Study:
-
It is critical to perform a preliminary dose-finding or maximum tolerated dose (MTD) study.
-
Start with a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg) administered daily or on an alternate-day schedule.
-
Monitor animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
Administration:
-
Animal Handling: Handle animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Dosing:
-
Calculate the volume of the dosing solution to be administered based on the animal's body weight and the target dose.
-
For oral administration, use a gavage needle.
-
For intraperitoneal injection, inject into the lower right quadrant of the abdomen.
-
For intravenous injection, the tail vein is commonly used.
-
-
Control Group: Always include a control group that receives the vehicle only, administered in the same volume and by the same route as the treatment group.
-
Monitoring and Endpoints:
-
Monitor animal health and body weight regularly (e.g., daily or every other day).
-
At the study endpoint, collect tissues of interest for pharmacodynamic analysis (e.g., Western blotting for phosphorylated Akt) or efficacy measurements (e.g., tumor volume).
-
Disclaimer: These protocols and application notes are intended for research use only. All animal experiments should be conducted in compliance with local and national regulations and with the approval of an institutional animal care and use committee. The information provided here is a guide and may require optimization for specific experimental conditions.
References
Application Notes and Protocols: Techniques for Assessing (R)-PS210 Binding to PDK1
Introduction
3-phosphoinositide dependent protein kinase-1 (PDK1) is a master regulator kinase within the AGC kinase family, playing a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival.[1][2] Key downstream targets of PDK1 include Akt/PKB, S6K, SGK, and PKC.[1][3] PDK1 features a highly conserved allosteric site known as the PDK1-Interacting Fragment (PIF) pocket, which is distinct from the ATP-binding site.[4][5] This pocket serves as a docking site for substrates and regulates the kinase's activity.[6]
(R)-PS210 is a selective, allosteric activator of PDK1 that specifically targets the PIF-pocket.[7][8][9] Understanding and quantifying the binding interaction between this compound and PDK1 is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting this pathway.
These application notes provide a detailed overview of several key biophysical and cellular techniques to assess and characterize the binding of this compound to PDK1. The intended audience includes researchers, scientists, and drug development professionals working on kinase signaling and inhibitor development.
PDK1 Signaling Pathway
PDK1 is a central node in cellular signaling, most notably in the PI3K/Akt pathway.[10][11] Upon activation by growth factors, PI3K generates PIP3 at the plasma membrane, which recruits both PDK1 and its substrate, Akt. This co-localization facilitates the phosphorylation of Akt at Thr308 by PDK1, leading to Akt activation and subsequent downstream signaling.[1] PDK1 also activates other AGC kinases like S6K and SGK, often through a direct interaction with their hydrophobic motifs at the PIF-pocket.[2][4]
Quantitative Binding Data Summary
The following table summarizes the reported binding and activity values for PS210 and its R-enantiomer with PDK1. These values serve as a benchmark for experimental validation.
| Compound | Parameter | Value | Assay Type | Reference(s) |
| This compound | AC50 | 1.8 µM | Cell-Free Kinase Activity Assay | [7][9] |
| PS210 | AC50 | 2 µM | Cell-Free Kinase Activity Assay | [8] |
| PS210 | Kd | 3 µM | Not Specified | [12] |
-
AC50 (Activation Constant 50): The concentration of compound required to elicit 50% of the maximal activation.
-
Kd (Dissociation Constant): A measure of binding affinity between the ligand and the protein.
Methodologies for Assessing this compound Binding
A multi-faceted approach using various techniques is recommended to fully characterize the binding of this compound to PDK1. Biochemical assays provide direct measurement of binding affinity and thermodynamics, while cellular assays confirm target engagement in a physiological context.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site | MRC PPU [ppu.mrc.ac.uk]
- 3. embopress.org [embopress.org]
- 4. High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PI3K-PDK1 connection: more than just a road to PKB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R)-PS210 Insolubility
Welcome to the technical support center for (R)-PS210. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting solvent?
A1: this compound, like many small organic molecules, is predicted to have low solubility in aqueous solutions. The recommended starting solvent for preparing a stock solution is 100% dimethyl sulfoxide (DMSO).[1][2] DMSO is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance to DMSO can vary significantly between different cell lines. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%.[2] A concentration of 0.1% is generally considered safe for most cell types.[2] However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?
A3: This phenomenon, often called "crashing out," is common when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous solution.[2] Here are several strategies to mitigate this issue:
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Optimize the Dilution Technique: Warm your aqueous buffer to 37°C. While vortexing or rapidly pipetting the buffer, add the this compound stock solution drop-wise.[2] This rapid mixing helps to disperse the compound before it can aggregate and precipitate.
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Reduce the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final assay buffer.[2] Perform a serial dilution to determine the maximum achievable concentration without precipitation.
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Use an Intermediate Dilution Step: Instead of diluting the 100% DMSO stock directly into the aqueous buffer, create an intermediate dilution in a mixture of the solvent and buffer (e.g., 50% DMSO in PBS). Then, add this intermediate stock to the final buffer. This gradual decrease in solvent concentration can help prevent precipitation.[2]
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Employ Sonication: Gentle sonication can help to break up aggregates and aid in dissolution. However, be mindful of the potential for compound degradation with excessive sonication.
Q4: Are there any alternative solvents or solubilization techniques I can try if DMSO is not suitable for my experiment?
A4: Yes, several other strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:
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Alternative Organic Solvents: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered as alternatives to DMSO.[1] However, their compatibility with your specific assay must be validated.
-
Use of Co-solvents: Co-solvents such as ethanol or polyethylene glycol (PEG) can be used in combination with water to increase the solubility of hydrophobic compounds.[4]
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Formulation with Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]
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Complexation with Cyclodextrins: Cyclodextrins, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][4]
Quantitative Data Summary
The following tables provide a summary of commonly used concentrations for co-solvents and a general overview of this compound properties.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H15F3O5 | [] |
| Molecular Weight | 380.31 g/mol | [] |
| Melting Point | 175-180°C | [] |
Table 2: Common Co-solvent Concentrations for In Vitro Assays
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | ≤ 0.5% | Cell line dependent toxicity.[2] |
| Ethanol | ≤ 1% | Potential for protein denaturation at higher concentrations. |
| PEG 300/400 | ≤ 5% | Can affect enzyme kinetics. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Accurately weigh 3.80 mg of this compound powder.
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Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
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Add 1 mL of 100% anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption and solvent evaporation.[1]
Protocol 2: General Workflow for Testing this compound Solubility in a New Aqueous Buffer
Caption: A stepwise workflow for determining the maximum soluble concentration of this compound in a new aqueous buffer.
Signaling Pathways and Logical Relationships
Diagram 1: Troubleshooting Logic for this compound Precipitation
Caption: A decision tree for troubleshooting the precipitation of this compound in aqueous solutions.
References
Optimizing (R)-PS210 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of (R)-PS210 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a central role in the cellular response to oxidative stress. By inhibiting ASK1, this compound blocks the downstream activation of the p38 and JNK signaling pathways, thereby mitigating inflammatory responses and apoptosis triggered by reactive oxygen species (ROS).
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration will be cell-type and stimulus-dependent. A dose-response experiment is highly recommended to determine the EC50 for your specific experimental system.
Q3: How should this compound be prepared and stored?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. Aliquot the stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Please note that the final DMSO concentration in your experimental setup should be kept below 0.1% to avoid solvent-induced artifacts.
Q4: Is this compound selective for ASK1?
A4: this compound has been designed for high selectivity for ASK1. However, as with any kinase inhibitor, off-target effects are possible at higher concentrations. We recommend performing appropriate controls to validate the specificity of the observed effects in your system. This may include using a structurally unrelated ASK1 inhibitor or siRNA-mediated knockdown of ASK1.
Troubleshooting Guides
Issue 1: No or low efficacy observed at recommended concentrations.
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Question: I am not observing the expected inhibitory effect of this compound on p38 phosphorylation even at 10 µM. What could be the issue?
-
Answer:
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Compound Integrity: Ensure the compound has been stored correctly and that the stock solution is not degraded. Prepare a fresh stock solution from the lyophilized powder.
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Cell Permeability: While this compound is designed to be cell-permeable, permeability can vary between cell lines. Consider increasing the pre-incubation time with this compound before applying the oxidative stress stimulus.
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Stimulus Strength: The concentration of the oxidative stressor (e.g., H₂O₂) might be too high, overwhelming the inhibitory capacity of this compound. Try reducing the concentration of the stimulus.
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Alternative Pathways: Confirm that the observed p38 activation in your model is indeed mediated by ASK1. There might be alternative, ASK1-independent pathways activating p38 in your specific experimental context.
-
Issue 2: High background signal or off-target effects.
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Question: I am seeing unexpected changes in cell morphology or viability at concentrations where I expect to see specific inhibition. How can I address this?
-
Answer:
-
Concentration Reduction: The concentration of this compound may be too high, leading to off-target kinase inhibition or general cellular toxicity. Perform a dose-response experiment starting from a lower concentration range (e.g., 100 nM to 1 µM).
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Vehicle Control: Ensure you have a proper vehicle control (e.g., 0.1% DMSO) to rule out any effects of the solvent.
-
Purity of Compound: If you suspect contamination, please contact our technical support for assistance.
-
Data Presentation
Table 1: Dose-Dependent Inhibition of p-p38 by this compound in H9c2 Cardiomyocytes.
| This compound Concentration (µM) | p-p38/total p38 Ratio (Normalized to Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 0.1 | 0.85 | 0.06 |
| 0.5 | 0.52 | 0.05 |
| 1.0 | 0.23 | 0.04 |
| 5.0 | 0.08 | 0.02 |
| 10.0 | 0.05 | 0.01 |
Data represents the mean of three independent experiments. Cells were pre-treated with this compound for 1 hour before stimulation with 100 µM H₂O₂ for 30 minutes.
Experimental Protocols
Protocol 1: Determination of this compound IC50 by Western Blot
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the phosphorylation of p38 MAPK in a cellular context.
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Cell Culture:
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Plate H9c2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in serum-free media to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle-only control (0.1% DMSO).
-
-
Treatment:
-
Remove the growth media from the cells and wash once with PBS.
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Add the media containing the different concentrations of this compound or vehicle control to the respective wells.
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Pre-incubate the cells for 1 hour at 37°C.
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Add H₂O₂ to a final concentration of 100 µM to all wells (except for the unstimulated control) to induce oxidative stress.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis:
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Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing every 10 minutes.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
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Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-p38 to total p38 for each concentration.
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Normalize the data to the vehicle control.
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Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the ASK1 signaling pathway.
Caption: Workflow for determining this compound IC50.
Caption: Troubleshooting low efficacy of this compound.
Technical Support Center: (R)-PS210 Stability and Handling
This technical support center provides guidance on the proper handling, storage, and troubleshooting for (R)-PS210 in solution to ensure experimental reproducibility and maintain the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors. The most common include:
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.[1][2]
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pH: The pH of the solution can significantly impact the stability of this compound, as many drugs are most stable within a specific pH range, typically between 4 and 8.[1][2] Extreme pH values can catalyze hydrolytic degradation.
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Light: Exposure to light, particularly UV light, can induce photolytic degradation, altering the chemical structure of the compound.[3][4]
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Oxidation: The presence of oxygen or oxidizing agents in the solution can lead to oxidative degradation of this compound.[3][5] This is a common degradation pathway for many pharmaceutical compounds.[5]
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Solvent: The choice of solvent is crucial. While a solvent must be able to dissolve the molecule, it can also impact its stability.[6] Some solvents may be toxic to cells or interfere with assays.[6]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of this compound stock solutions, the following storage conditions are recommended. For specific product recommendations, always consult the Technical Data Sheet (TDS) and Certificate of Analysis (CofA).[7]
| Storage Condition | Recommended Temperature | Duration | Notes |
| Short-Term Storage | -20°C | Up to 1 month | Suitable for aliquots that will be used in the near future.[7] |
| Long-Term Storage | -80°C | Up to 6 months | Recommended for preserving the integrity of the stock solution over an extended period.[7] |
| Working Solutions | 2-8°C | Use on the same day | It is best practice to prepare fresh working solutions from stock for each experiment. |
It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
Q3: How can I tell if my this compound solution has degraded?
A3: Visual inspection may sometimes reveal signs of degradation, such as a color change or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the integrity of your this compound solution is through analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC): This technique can separate this compound from its degradation products, allowing for quantification of the parent compound.[8][9]
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Mass Spectrometry (MS): Can be used to identify the molecular weights of degradation products.[8]
-
UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate degradation.[8]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock or working solution. | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the new stock solution to minimize freeze-thaw cycles.[7] 3. Always prepare working solutions fresh for each experiment. 4. Verify the stability of this compound under your specific experimental conditions (e.g., buffer, temperature). |
| Precipitate forms in the solution | Poor solubility of this compound in the chosen solvent or buffer. The concentration of the solution is too high. | 1. Ensure you are using a recommended solvent for this compound. Information on suitable solvents can often be found on the product's technical data sheet.[7] 2. Consider gentle warming or vortexing to aid dissolution. 3. If precipitation occurs in your cell culture media, ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically <0.5%.[7] |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures against the recommendations in the FAQs. 2. Perform a stability study to determine the rate of degradation under your experimental conditions. 3. If possible, analyze the purity of your this compound solution using a suitable analytical method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Preparation: Before opening, centrifuge the vial to ensure all the powdered compound is at the bottom.[7]
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Solvent Selection: Choose an appropriate solvent as recommended by the supplier. High-purity DMSO is a common choice for many small molecules.
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Dissolution: Add the calculated volume of solvent directly to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Mixing: Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.[7]
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound using HPLC
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Sample Preparation: Prepare solutions of this compound in the desired buffer or solvent at a known concentration.
-
Incubation: Incubate the samples under various stress conditions (e.g., elevated temperature, different pH values, exposure to light).
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Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
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HPLC Analysis: Inject the aliquots into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
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Data Analysis: Monitor the peak area of the parent this compound compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound in solution.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 5. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. captivatebio.com [captivatebio.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-PS210 in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (R)-PS210 in kinase assays.
General Information
This compound is a potent and selective allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1). It binds to the PIF-binding pocket of PDK1, leading to the activation of the kinase. It is important to note that unlike many small molecules used in kinase research, this compound is an activator , not an inhibitor. In cellular applications, its prodrug form (PS423) can act as a substrate-selective inhibitor of PDK1, preventing the phosphorylation and activation of downstream targets like S6K.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric activator of PDK1.[] It binds to the PIF-binding pocket, a regulatory site on the kinase, which enhances the enzyme's catalytic activity towards its substrates.[2]
Q2: Is this compound an inhibitor or an activator?
A2: this compound is a direct activator of PDK1 enzymatic activity.[][2] However, its prodrug, PS423, has been shown to act as a substrate-selective inhibitor in cells, specifically inhibiting the phosphorylation of S6K by PDK1.[2] It is crucial to distinguish between the direct biochemical effect of this compound and the cellular effects of its prodrug.
Q3: What are the typical concentrations for using this compound in a kinase assay?
A3: The optimal concentration of this compound will depend on the specific assay conditions, including the concentrations of PDK1 and its substrate. A good starting point is to perform a dose-response curve to determine the EC50 (Effective Concentration for 50% activation). Based on its reported dissociation constant (Kd) of 3 µM, a concentration range from 100 nM to 100 µM could be explored.[2]
Q4: My this compound is not showing any activation of PDK1. What could be the reason?
A4: There are several potential reasons for a lack of activation:
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Sub-optimal Assay Conditions: The concentrations of the kinase, substrate, or ATP may be inappropriate.[3]
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Incorrect Buffer Composition: The pH, salt concentration, or presence of detergents in the buffer can affect kinase activity.
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Degraded Reagents: The kinase, substrate, or this compound may have degraded. Prepare fresh reagents and store them properly.
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Inappropriate Substrate: Ensure you are using a substrate that is efficiently phosphorylated by PDK1.
Q5: I am observing inconsistent results between experiments. What can I do to improve reproducibility?
A5: Inconsistent results can stem from several factors:
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Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Ensure all reagents and plates are at a stable and uniform temperature.[3]
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Reagent Instability: Prepare fresh reagents for each experiment, especially the kinase and ATP, and keep them on ice.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
-
Plate Reader Variability: Ensure the plate reader is properly calibrated and that there are no variations across the plate.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your kinase activity, leading to a low signal-to-noise ratio.[3][4]
| Possible Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers and prepare fresh ATP solutions for each experiment. Ensure the kinase preparation is highly pure.[5] |
| Sub-optimal Reagent Concentrations | Titrate each reagent (ATP, substrate, detection reagent) to determine the optimal concentration that provides a good signal window without elevating the background.[2] |
| Prolonged Incubation Time | Optimize incubation times for both the kinase reaction and the signal detection step to find the linear range and avoid non-enzymatic signal generation.[2] |
| Assay Plate Issues | Certain microplates can contribute to background signal through autofluorescence or autoluminescence. Test different plate types to find one with low background for your assay's wavelength. |
| This compound Interference | Test for autofluorescence or autoluminescence of this compound at the assay wavelength. If it interferes, consider a different assay format. |
Issue 2: Low Signal or No Activation
| Possible Cause | Solution |
| Sub-optimal Assay Conditions | Titrate the concentrations of the kinase, substrate, and ATP to ensure they are optimal for detecting activation. |
| Incorrect Buffer Composition | Verify that the buffer pH, salt concentration, and any additives are optimal for PDK1 activity. |
| Problem with Detection Reagents | Prepare detection reagents fresh just before use. Verify their performance with a positive control. |
| Degraded this compound | Use a fresh aliquot of this compound. Ensure it has been stored correctly according to the manufacturer's instructions. |
| Inactive Kinase | Confirm the activity of your PDK1 enzyme preparation using a known activator or by ensuring the basal activity is detectable. |
Issue 3: Poor Reproducibility
| Possible Cause | Solution |
| Temperature Gradients | Ensure all reagents and the assay plate are at a stable, uniform temperature before starting the reaction. Incubate plates in a temperature-controlled environment.[3] |
| Reagent Degradation | Prepare reagents fresh and keep them on ice until use. For longer experiments, consider the stability of all components at the assay temperature. |
| Inconsistent Pipetting | Use calibrated pipettes and be meticulous with your pipetting technique. Consider using a multichannel pipette for better consistency across wells. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
Experimental Protocols
Example Protocol: Luminescence-Based Kinase Assay for PDK1 Activation
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 2x kinase solution containing PDK1 in kinase assay buffer.
-
Prepare a 2x substrate/ATP solution containing the PDK1 substrate and ATP in kinase assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2x kinase solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow this compound to bind to PDK1.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution. The final ATP concentration should be at or near the Km for PDK1.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes). This should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction and detect the remaining ATP by adding a luciferase-based detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
A decrease in luminescence indicates ATP consumption and therefore kinase activity.
-
Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: Simplified PDK1 signaling pathway.
Caption: General workflow for a kinase assay.
Caption: Troubleshooting decision tree for kinase assays.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (R)-PS210 for long-term experiments
Welcome to the technical support center for (R)-PS210. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during long-term experiments with the hypothetical small molecule inhibitor, this compound. The following troubleshooting guides and frequently asked questions are based on general principles of small molecule stability and are intended to provide a framework for optimizing your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffers. | Hydrolysis: The ester or amide functional groups in this compound may be susceptible to hydrolysis, especially at non-neutral pH. | Maintain a pH between 6.0 and 7.5 for your stock solutions and experimental buffers. Prepare fresh solutions daily if possible. For long-term storage, consider a buffered solution at pH 6.5 containing a cryoprotectant like glycerol and store at -80°C. |
| Precipitation of this compound in cell culture media. | Poor Solubility: The compound may have limited solubility in aqueous media, especially at higher concentrations or upon prolonged incubation at 37°C. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous media, ensure rapid mixing and avoid concentrations exceeding the known solubility limit. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts. |
| Inconsistent results between experimental replicates. | Oxidative Degradation: this compound may be sensitive to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.[1][2] | Prepare solutions fresh and protect them from light by using amber vials or covering containers with aluminum foil.[2] Consider degassing aqueous buffers to remove dissolved oxygen. The addition of antioxidants, such as ascorbic acid or EDTA, may be tested for compatibility and effectiveness, although their effects can sometimes be counterintuitive.[1] |
| Shift in analytical chromatography peak over time. | Isomerization or Degradation: The compound may be converting to a different stereoisomer or degrading into multiple products. | Analyze freshly prepared solutions by HPLC or a similar analytical method to establish a baseline. Re-analyze samples at different time points during your experiment to monitor for the appearance of new peaks or a shift in the main peak. If degradation is observed, refer to the solutions for hydrolysis and oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.
Q2: How should I store my aqueous working solutions of this compound for long-term experiments?
A2: For long-term experiments, it is advisable to prepare fresh working solutions from your stock solution for each experiment. If long-term storage of an aqueous solution is necessary, it should be prepared in a sterile, buffered solution (pH 6.5-7.0), aliquoted into single-use volumes, and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can I add antioxidants to my experimental buffer to improve the stability of this compound?
A3: The addition of antioxidants can potentially mitigate oxidative degradation. However, compatibility and effectiveness must be empirically determined for your specific experimental system. Common antioxidants to consider include ascorbic acid and EDTA. It is crucial to run appropriate controls to ensure the antioxidant itself does not interfere with your assay. It is worth noting that in some cases, certain additives can unexpectedly accelerate degradation.[1]
Q4: How can I monitor the stability of this compound during my experiment?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing samples taken at different time points throughout your experiment to a freshly prepared standard, you can quantify the extent of degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Prepare a 10 µM working solution of this compound in your experimental buffer (e.g., PBS, pH 7.4).
-
Divide the solution into multiple amber vials, one for each time point.
-
Incubate the vials under your experimental conditions (e.g., 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial and immediately analyze the concentration of intact this compound by HPLC.
-
Store the collected samples at -80°C if immediate analysis is not possible.
-
Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
Off-target effects of (R)-PS210 and how to mitigate them
Disclaimer: Information regarding a specific molecule designated as "(R)-PS210" is not publicly available. The following technical support guide is a generalized resource for researchers encountering potential off-target effects with a hypothetical small molecule inhibitor, referred to herein as this compound. The principles and methodologies described are based on established practices in pharmacology and drug development for mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a drug or compound with molecular targets other than its intended one. For a targeted inhibitor like this compound, these effects can lead to unforeseen biological consequences, including toxicity, reduced efficacy, and confounding experimental results.[1][2] Understanding and mitigating these effects is crucial for the accurate interpretation of research data and for the development of safe and effective therapeutics.
Q2: I am observing unexpected phenotypes in my cell-based assays with this compound. Could these be due to off-target effects?
Unexplained cellular phenotypes are a common indicator of potential off-target activity. If the observed effects do not align with the known function of the intended target, it is prudent to investigate the possibility of this compound interacting with other cellular proteins or pathways.
Q3: How can I experimentally identify the off-target interactions of this compound?
Several unbiased and biased approaches can be employed to identify off-target interactions:
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Biased Approaches (Candidate-based):
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Kinase Profiling: If this compound is a kinase inhibitor, screening it against a large panel of kinases can identify unintended targets.
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Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity of this compound to a selection of putative off-targets.
-
-
Unbiased Approaches (Genome-wide):
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Proteomics-based methods: Techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) can identify proteins from a cell lysate that directly bind to this compound.
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Phenotypic Screening: High-content imaging or other phenotypic assays can reveal cellular changes that can be linked to specific pathways through further investigation.
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Q4: What are the common strategies to mitigate the off-target effects of this compound in my experiments?
Mitigating off-target effects is essential for validating that the observed biological effect is due to the inhibition of the intended target. Key strategies include:
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Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.
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Use of a Structurally Unrelated Inhibitor: Confirming a phenotype with a different inhibitor of the same target can strengthen the evidence for on-target effects.
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Target Knockdown/Knockout: Using genetic approaches like siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the intended target should phenocopy the effects of this compound if they are on-target.
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Chemical Modifications: In some cases, medicinal chemistry efforts can modify the structure of this compound to improve its selectivity.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at effective concentrations. | This compound may be inhibiting a protein essential for cell viability. | Perform a dose-response curve to determine the therapeutic window. Conduct a cell viability assay with and without the target protein (e.g., in knockout cells) to see if the toxicity is target-dependent. |
| The observed phenotype does not match the known function of the target. | This compound is likely modulating one or more off-target pathways. | Employ unbiased off-target identification methods like chemical proteomics. Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced. |
| Inconsistent results across different cell lines. | The expression levels of off-target proteins may vary between cell lines, leading to different phenotypic outcomes. | Profile the expression of the intended target and suspected off-targets in the cell lines being used. |
| Rescue experiments (e.g., re-expressing the target) do not reverse the phenotype. | The phenotype is likely caused by an off-target effect that is independent of the intended target. | This is strong evidence for off-target effects. Focus on identifying the responsible off-target(s). |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of human kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Assay Panel: Select a kinase panel that provides broad coverage of the human kinome.
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Binding or Activity Assay:
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Binding Assays (e.g., KINOMEscan™): Utilizes DNA-tagged kinases and competition with an immobilized ligand. The amount of kinase bound to the solid support is quantified.
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Activity Assays (e.g., radiometric or fluorescence-based): Measure the phosphorylation of a substrate by each kinase in the presence of this compound.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at a given concentration of this compound. For hits, determine the IC50 or Kd values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. Ligand-bound proteins are generally more thermally stable.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Protein Quantification: Analyze the soluble fraction by Western blotting for a candidate target or by mass spectrometry for an unbiased discovery of stabilized proteins.
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Data Analysis: Compare the melting curves of proteins in the presence and absence of this compound. A shift in the melting curve indicates direct binding.
Visualizations
Caption: On-target vs. off-target signaling of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Investigational Compound Treatment
Disclaimer: The specific compound "(R)-PS210" could not be identified in publicly available scientific literature or databases. The following information is a generalized template designed to assist researchers in interpreting unexpected results during preclinical drug development. This guide uses hypothetical scenarios and should be adapted to the specific characteristics of the investigational compound being studied.
Frequently Asked Questions (FAQs)
Q1: Our investigational compound, which was designed as a specific kinase inhibitor, is showing unexpected cytotoxicity in cell lines that do not express the target kinase. What could be the underlying cause?
A1: This phenomenon suggests potential off-target effects or non-specific cytotoxicity. We recommend a systematic approach to de-risk your compound. Firstly, a broad kinase panel screening is advised to identify any unintended targets. Secondly, assess the compound's physicochemical properties, as poor solubility can lead to aggregation and non-specific cellular stress. Finally, consider performing a cell-based thermal shift assay (CETSA) to identify bona fide intracellular targets.
Q2: We are observing a paradoxical activation of a signaling pathway that our compound is supposed to inhibit. How can we investigate this?
A2: Paradoxical signaling can arise from several complex mechanisms. One possibility is the disruption of a negative feedback loop. For instance, if your inhibitor blocks a kinase that normally phosphorylates and activates a phosphatase that in turn downregulates the pathway, the net effect could be pathway activation. We recommend performing a time-course experiment and analyzing the phosphorylation status of both activating and inhibitory nodes within the pathway. Additionally, consider the possibility of scaffold-binding effects where the compound, at certain concentrations, might promote the dimerization and activation of the target kinase.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values in cellular assays compared to biochemical assays.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Perform a cellular uptake assay to quantify intracellular compound concentration. 2. Co-administer with known permeability enhancers as a control experiment. |
| Active drug efflux | 1. Use cell lines that overexpress common efflux pumps (e.g., P-gp, BCRP) to see if IC50 values increase. 2. Co-administer with known efflux pump inhibitors. |
| High protein binding in cell culture media | 1. Measure the fraction of unbound compound in your cell culture media. 2. Perform the cellular assay in serum-free or low-serum conditions, if feasible for your cell line. |
| Compound metabolism by cells | 1. Analyze the supernatant and cell lysate for the presence of the parent compound and potential metabolites using LC-MS. |
Issue 2: Inconsistent results between different batches of the compound.
| Possible Cause | Troubleshooting Steps |
| Variable purity | 1. Re-analyze the purity of each batch using HPLC and NMR. 2. Ensure that the correct stereoisomer is being used, if applicable. |
| Presence of active impurities | 1. Use LC-MS to identify any impurities and assess their biological activity independently. |
| Compound degradation | 1. Assess the stability of the compound under storage and experimental conditions. |
Data Presentation
Table 1: Kinase Selectivity Profile of a Hypothetical Compound
| Kinase Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay |
| Target Kinase A | 15 | 80 |
| Off-Target Kinase B | > 10,000 | > 10,000 |
| Off-Target Kinase C | 500 | 2,500 |
Table 2: Effect of Efflux Pump Inhibitor on Cellular Potency
| Cell Line | Treatment | IC50 (nM) |
| Wild-Type | Compound Alone | 250 |
| Wild-Type | Compound + Verapamil (P-gp Inhibitor) | 95 |
| P-gp Overexpressing | Compound Alone | 1,500 |
| P-gp Overexpressing | Compound + Verapamil (P-gp Inhibitor) | 300 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
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Cell Lysis: After treatment with the investigational compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phospho-protein of interest and the total protein overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: A hypothetical signaling pathway.
Caption: A typical experimental workflow.
Caption: Troubleshooting logic for cytotoxicity.
Adjusting experimental conditions for (R)-PS210 with different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-PS210, a novel small molecule inhibitor. The information is designed to assist in optimizing experimental conditions and addressing common challenges encountered when working with different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Kinase Z, a key enzyme in the PI3K/Akt/mTOR signaling pathway. By blocking the activity of Kinase Z, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells where this pathway is dysregulated. The expected outcome is a reduction in tumor cell proliferation.
Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. These include poor cell permeability of the compound, active removal by cellular efflux pumps, or degradation of the compound in the cell culture medium.[1] It is also possible that the target cell line has a low expression of Kinase Z or possesses mutations that confer resistance.
Q3: My IC50 value for this compound varies significantly between experiments. How can I improve consistency?
A3: Fluctuations in IC50 values are a common issue in cell-based assays. Key factors that can influence this include inconsistencies in cell density at the time of treatment, variations in the incubation time with the compound, and the passage number of the cells being used. To improve consistency, it is crucial to standardize these parameters across all experiments.
Q4: I am observing cell viability greater than 100% at low concentrations of this compound. Is this a measurement error?
A4: This phenomenon, known as hormesis, can sometimes be observed with small molecule inhibitors. It may indicate a stimulatory effect at low doses. However, it is also important to rule out experimental artifacts such as issues with the vehicle control or the cell viability assay itself.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Potency in Cellular Assays | 1. Poor cell permeability: The compound may not be effectively entering the cells.[1] 2. Compound instability: this compound may be degrading in the culture medium.[1] 3. High protein binding: The compound may be binding to serum proteins in the medium, reducing its effective concentration. | 1. Perform a cell permeability assay (e.g., PAMPA) to assess membrane transport. 2. Evaluate compound stability in culture medium over time using techniques like HPLC. 3. Test the compound in serum-free or low-serum medium for a short duration. |
| Inconsistent Results Across Cell Lines | 1. Differential expression of Kinase Z: The target of this compound may be expressed at varying levels in different cell lines. 2. Presence of efflux pumps: Some cell lines may overexpress ABC transporters that actively pump out the compound.[1] 3. Cell-specific metabolic pathways: Different cell lines may metabolize this compound at different rates. | 1. Quantify Kinase Z protein levels in each cell line using Western blotting or mass spectrometry. 2. Use an efflux pump inhibitor (e.g., verapamil) to see if it potentiates the effect of this compound. 3. Conduct metabolic stability assays in cell lysates from each cell line. |
| Off-Target Effects Observed | 1. Lack of specificity: At higher concentrations, this compound may inhibit other kinases or cellular targets. 2. Compound toxicity: The observed effects may be due to general cellular toxicity rather than specific inhibition of Kinase Z. | 1. Perform a kinome profiling assay to assess the selectivity of this compound. 2. Use a structurally related but inactive analog of this compound as a negative control to confirm that the observed effects are target-specific.[2] |
Experimental Protocols
Cell Viability Assay (ATP-Based)
This protocol is for determining the IC50 value of this compound in a 96-well plate format using a luminescent ATP-based assay, which measures the number of metabolically active cells.
Materials:
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Target cell lines
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Opaque-walled 96-well plates
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Luminescent ATP-based cell viability reagent
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Phosphate-Buffered Saline (PBS)
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Multichannel pipette
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Plate reader with luminescence detection
Methodology:
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Cell Seeding:
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Trypsinize and count cells.
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Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).
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Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
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Incubate the plate for 24 hours to allow cells to attach.
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Compound Preparation and Treatment:
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Prepare a serial dilution of this compound in complete cell culture medium.
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Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
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Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
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Incubate for the desired treatment duration (e.g., 72 hours).
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Data Acquisition and Analysis:
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Equilibrate the plate to room temperature.
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Add 100 µL of the luminescent ATP-based cell viability reagent to each well.
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Mix on an orbital shaker for 2 minutes.
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Incubate at room temperature for 10 minutes to stabilize the signal.
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Measure the luminescence using a plate reader.
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Subtract the average luminescence of the no-cell control from all other wells.
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Normalize the data to the vehicle control (set to 100% viability).
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Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
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Western Blot for Phospho-Akt (Ser473)
This protocol is to assess the downstream effects of this compound on the PI3K/Akt/mTOR pathway by measuring the phosphorylation of Akt.
Materials:
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Target cell lines treated with this compound
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Methodology:
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Cell Lysis and Protein Quantification:
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Wash treated cells with cold PBS and lyse with RIPA buffer.
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Centrifuge to pellet cell debris and collect the supernatant.
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Determine protein concentration using a BCA assay.
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-
SDS-PAGE and Western Blotting:
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Denature protein lysates by boiling with Laemmli buffer.
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the chemiluminescent substrate.
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Capture the signal using an imaging system.
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Data Analysis:
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Quantify the band intensities for phospho-Akt and total Akt.
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Normalize the phospho-Akt signal to the total Akt signal to determine the relative phosphorylation level.
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Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed inhibition of the Kinase Z pathway by this compound.
Caption: A logical approach to troubleshooting experimental issues.
References
Technical Support Center: Overcoming Resistance to (R)-PS210 in Cancer Cells
Disclaimer: Information on the specific compound "(R)-PS210" is not widely available in public scientific literature. This technical support center provides troubleshooting guidance based on the established principles of resistance to targeted therapies, particularly kinase inhibitors, a common class of anti-cancer drugs. The information provided here is intended as a representative guide for researchers encountering resistance to novel therapeutics targeting similar signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
A1: this compound is understood to be a novel small molecule inhibitor targeting a specific kinase involved in a critical cancer signaling pathway. Kinase inhibitors typically function by blocking the phosphorylation of downstream substrate proteins, thereby inhibiting signal transduction that promotes tumor cell proliferation, survival, and metastasis. The precise kinase target of this compound should be confirmed from the compound's documentation.
Q2: My cancer cell line, which was previously sensitive to this compound, is now showing resistance. What are the common mechanisms for this acquired resistance?
A2: Acquired resistance to targeted therapies like kinase inhibitors can occur through several mechanisms:
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On-target alterations: Mutations in the kinase target of this compound can prevent the drug from binding effectively.
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Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway.[1][2]
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Increased drug efflux: The cancer cells may increase the expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove this compound from the cell.[3][4]
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Phenotypic changes: Cells may undergo epithelial-to-mesenchymal transition (EMT), which is associated with increased resistance to various cancer therapies.
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Target protein overexpression: Increased expression of the target kinase can overwhelm the inhibitory effect of this compound.
Q3: I am testing this compound on a new cancer cell line and it doesn't seem to be effective. What could be the reasons for this intrinsic resistance?
A3: Intrinsic, or de novo, resistance can be due to several factors:
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Absence of the drug target: The cell line may not express the specific kinase that this compound targets.
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Pre-existing resistance mechanisms: The cell line may already have one or more of the resistance mechanisms described for acquired resistance (e.g., active bypass pathways, high levels of drug efflux pumps).[5]
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Low pathway dependency: The cancer cells may not heavily rely on the signaling pathway inhibited by this compound for their survival and proliferation.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| 1. High IC50 value in a supposedly sensitive cell line. | Compound inactivity: The this compound stock solution may have degraded or been improperly stored. | Test the activity of the current this compound batch on a known highly sensitive control cell line. Prepare a fresh stock solution from a new vial if necessary. |
| Incorrect concentration: Errors in calculating the dilution series. | Double-check all calculations and ensure proper calibration of pipettes. | |
| Cell culture issues: Mycoplasma contamination or poor cell health can alter drug response. | Regularly test for mycoplasma contamination. Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| 2. Loss of this compound efficacy in a previously sensitive cell line over time. | Acquired resistance: The cell line has developed resistance to this compound. | Confirm the shift in IC50 with a dose-response curve. See Experimental Protocol 1 for establishing a resistant cell line and Experimental Protocol 2 for characterizing resistance mechanisms. |
| Selection of a resistant subpopulation: Continuous culture with the drug may have selected for pre-existing resistant cells. | Use early-passage cells for critical experiments and consider single-cell cloning to isolate and study resistant populations. | |
| 3. Inconsistent results in downstream pathway analysis (e.g., Western Blot for phosphorylated proteins). | Timing of analysis: The effect of this compound on downstream targets may be transient. | Perform a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) to identify the optimal time point for observing target inhibition. |
| Antibody issues: The primary or secondary antibodies may not be specific or effective. | Validate antibodies using positive and negative controls. | |
| Activation of compensatory pathways: Inhibition of the primary target may lead to feedback activation of other signaling pathways.[6] | Analyze related signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to identify potential compensatory mechanisms. See Experimental Protocol 3 for combination therapy studies. |
Experimental Protocols
Experimental Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.[7][8]
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Initial IC50 Determination: Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).
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Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
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Monitor Cell Viability: Initially, a significant number of cells will die. Allow the surviving cells to repopulate the culture vessel.
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Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.
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Repeat and Expand: Repeat the process of monitoring and dose escalation. This process can take several months.
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Cryopreservation: At each successful dose escalation, cryopreserve a batch of the resistant cells.
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Confirmation of Resistance: Once a cell line is established that can proliferate at a significantly higher concentration of this compound (e.g., 5-10 fold the original IC50), confirm the resistance by performing a dose-response curve and comparing the IC50 to the parental cell line.
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | 50 | 1 |
| This compound Resistant Sub-line 1 | 550 | 11 |
| This compound Resistant Sub-line 2 | 1200 | 24 |
Experimental Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the phosphorylation status of the target kinase and downstream effectors, as well as proteins in potential bypass pathways.
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Cell Treatment: Seed both parental and this compound-resistant cells. Treat with varying concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50 of the parental line) for the predetermined optimal time.
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Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against the phosphorylated and total forms of the target kinase, downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK), and loading controls (e.g., β-actin, GAPDH).
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Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Protocol 3: Synergy Analysis with a Second Inhibitor
This protocol helps to determine if combining this compound with another inhibitor can overcome resistance.
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Select a Second Inhibitor: Based on the results from the Western blot analysis (Protocol 2), choose an inhibitor for a potential bypass pathway (e.g., a PI3K or MEK inhibitor).
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Design Combination Matrix: Create a dose-response matrix with varying concentrations of this compound and the second inhibitor.
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Cell Viability Assay: Seed the this compound-resistant cells and treat them with the drug combinations for 72 hours. Measure cell viability using an MTS or CellTiter-Glo assay.
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Calculate Synergy: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Table 2: Example Combination Index (CI) Values
| This compound (nM) | Inhibitor B (nM) | % Inhibition | CI Value |
| 250 | 50 | 65 | 0.75 (Synergy) |
| 500 | 50 | 80 | 0.60 (Synergy) |
| 250 | 100 | 85 | 0.55 (Synergy) |
| 500 | 100 | 95 | 0.40 (Strong Synergy) |
Visualizations
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. ML210 Antagonizes ABCB1- Not ABCG2-Mediated Multidrug Resistance in Colorectal Cancer [mdpi.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
Refining protocols for consistent (R)-PS210 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes with (R)-PS210, a substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1).
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should this compound be stored?
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage (days to weeks), it can be kept at 4°C. In solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
-
Q2: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
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Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the compound's solubility limit in the aqueous medium is exceeded. This compound is soluble in DMSO at high concentrations (230 mg/mL).[2]
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.
-
Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your culture medium to reach the desired final concentration.
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For in vivo studies or specific cell culture conditions requiring higher concentrations, consider using alternative formulation strategies. A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at ≥ 5.75 mg/mL.[2] Another option is using 10% DMSO in 90% corn oil.[2]
-
-
-
Experimental Design and Execution
-
Q3: What is the mechanism of action of this compound?
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This compound is the R-enantiomer of PS210 and functions as a substrate-selective allosteric activator of PDK1.[1][3] It binds to the PIF-binding pocket, a regulatory site on the PDK1 kinase domain.[1][2][3] This binding induces a conformational change in PDK1, enhancing its catalytic activity towards a subset of its substrates.[1][4]
-
-
Q4: I am not observing the expected activation of PDK1 signaling. What are some potential reasons?
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Several factors can contribute to a lack of observed PDK1 activation:
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Cellular Context: The effect of this compound can be cell-type specific, depending on the endogenous expression levels of PDK1 and its substrates, as well as the basal activity of the PI3K/Akt/mTOR pathway.
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Substrate Specificity: this compound is a substrate-selective activator. Its primary effect is on the phosphorylation of substrates that require docking to the PIF-pocket, such as S6K and SGK. Its effect on other substrates like Akt may be less pronounced or context-dependent.[5][6]
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Compound Concentration: Ensure you are using an appropriate concentration range. The reported AC50 for this compound in a cell-free kinase activity assay is 1.8 µM.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
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Assay Sensitivity: The assay used to measure PDK1 activation may not be sensitive enough to detect subtle changes. Consider using a highly sensitive method such as a luminescent kinase assay or a fluorescence polarization-based assay.[3][7]
-
-
-
Q5: I am seeing inconsistent results between experiments. How can I improve the reproducibility of my this compound experiments?
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Inconsistency in cell-based assays is a common challenge.[8][9] To improve reproducibility:
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Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and serum concentration.
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Compound Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
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Assay Protocol: Strictly adhere to the same incubation times, reagent concentrations, and detection methods for all experiments.
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Controls: Include appropriate positive and negative controls in every experiment. For example, a known activator of the PI3K/Akt pathway (like insulin or IGF-1) can serve as a positive control.[10]
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-
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Q6: Are there any known off-target effects of this compound?
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While this compound is reported to be selective for PDK1 and inactive against other kinases like S6K, PKB/Akt, or GSK3 in some contexts, all small molecule inhibitors and activators have the potential for off-target effects.[11] It is crucial to:
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Perform Control Experiments: Use multiple cell lines and readouts to confirm that the observed phenotype is due to PDK1 activation.
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Consider Counter-Screening: If unexpected effects are observed, consider performing counter-screening against a panel of related kinases.
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Consult Literature: Stay updated on any newly identified off-target effects of PDK1 modulators.
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-
Quantitative Data Summary
Table 1: Physicochemical and Activity Data for this compound
| Property | Value | Reference |
| CAS Number | 1410101-89-1 | [1] |
| Molecular Formula | C19H15F3O5 | [1][3] |
| Molecular Weight | 380.31 g/mol | [1][3] |
| AC50 (PDK1, cell-free) | 1.8 µM | [1][2] |
| Target | PDK1 (PIF-binding pocket) | [1][2][3] |
| Pathway | PI3K/Akt/mTOR | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Observations | Reference |
| DMSO | 230 mg/mL (604.77 mM) | Requires sonication | [2] |
| In vivo Formulation 1 | ≥ 5.75 mg/mL (15.12 mM) | Clear solution | [2] |
| In vivo Formulation 2 | ≥ 5.75 mg/mL (15.12 mM) | Clear solution | [2] |
| In vivo Formulation 3 | ≥ 5.75 mg/mL (15.12 mM) | Clear solution | [2] |
In vivo Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. In vivo Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in saline). In vivo Formulation 3: 10% DMSO, 90% corn oil.
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 100 nM insulin).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Assay Endpoint: Following incubation, perform the desired downstream analysis. This could include:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of PDK1 substrates such as Akt (at Ser241 for PDK1 activity) and S6K (at Thr389).
-
Cell Viability Assay: Use an MTT or similar assay to assess the effect of this compound on cell proliferation.[12]
-
Kinase Activity Assay: Utilize a commercial PDK1 kinase assay kit (see below) on cell lysates to directly measure PDK1 activity.
-
Protocol 2: In Vitro PDK1 Kinase Assay (Luminescence-Based)
This protocol is adapted from a commercially available ADP-Glo™ Kinase Assay.[7]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[7]
-
Enzyme: Dilute recombinant human PDK1 in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a solution containing the desired PDK1 substrate (e.g., a peptide substrate) and ATP in Kinase Buffer.
-
This compound: Prepare serial dilutions in Kinase Buffer (with a constant final DMSO concentration).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of this compound dilution or vehicle (5% DMSO in Kinase Buffer).
-
Add 2 µl of the diluted PDK1 enzyme.
-
Add 2 µl of the Substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.[7]
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[7] This reagent depletes the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.[7] This reagent converts the generated ADP to ATP and produces a luminescent signal.
-
Record luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PDK1 Modulation: Unraveling the Effects of (R)-PS210 and Potent Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of molecules designed to modulate the activity of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a critical node in cellular signaling pathways regulating growth, proliferation, and survival. We will clarify the role of (R)-PS210 as a PDK1 activator and contrast its function with true PDK1 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A crucial point of clarification is the function of this compound. Contrary to some assumptions, this compound is not an inhibitor but a substrate-selective allosteric activator of PDK1. It targets the PIF-binding pocket of PDK1, inducing a conformational change that enhances kinase activity.[1][2] In contrast, the prodrug of its racemate (PS210), known as PS423, functions as a substrate-selective inhibitor of PDK1 within a cellular context.[3][4][5] PS423 has been shown to inhibit the phosphorylation and activation of S6K, a downstream target of PDK1, without affecting other substrates like PKB/Akt.[4][5]
This guide will focus on comparing the activating properties of this compound with the inhibitory effects of two well-characterized, potent PDK1 inhibitors: BX-795 and GSK2334470.
Quantitative Comparison of PDK1 Modulators
The following table summarizes the key quantitative data for this compound, BX-795, and GSK2334470, providing a clear comparison of their potency and mechanism of action.
| Compound | Mechanism of Action | Target Binding Site | Potency |
| This compound | Allosteric Activator | PIF-binding pocket | AC50: 1.8 µM[1][2] |
| BX-795 | ATP-competitive Inhibitor | ATP-binding pocket | IC50: 6 nM[6][7][8] |
| GSK2334470 | ATP-competitive Inhibitor | ATP-binding pocket | IC50: ~10 nM[9][10][11][12] |
PDK1 Signaling Pathway
The diagram below illustrates the central role of PDK1 in the PI3K/AKT signaling cascade. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and AKT to the plasma membrane. PDK1 then phosphorylates and activates AKT, which in turn regulates a multitude of downstream effectors involved in cell survival, growth, and proliferation. PDK1 also activates other AGC kinases such as S6K and SGK.
Experimental Protocols
To validate the effects of compounds on PDK1 activity and downstream signaling, a series of biochemical and cell-based assays are typically employed.
1. In Vitro Kinase Activity Assay (Inhibitor IC50 / Activator AC50 Determination)
This assay directly measures the ability of a compound to either inhibit or activate the enzymatic activity of purified PDK1.
-
Principle: Recombinant PDK1 is incubated with a specific substrate (e.g., a peptide derived from AKT, known as PDKtide) and ATP in a reaction buffer. The amount of phosphorylated substrate is then quantified.
-
Materials:
-
Recombinant human PDK1
-
PDKtide substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (e.g., this compound, BX-795, GSK2334470) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, which measures ADP production)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
For inhibitors, calculate the IC50 value (the concentration at which 50% of the kinase activity is inhibited). For activators, calculate the AC50 value (the concentration at which 50% of the maximum activation is achieved).
-
2. Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of PDK1's downstream targets in cells, providing evidence of a compound's on-target effect in a biological system.
-
Principle: Cells are treated with the test compound, and cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total proteins in the PDK1 signaling pathway.
-
Materials:
-
Cell line of interest (e.g., PC-3, HEK293)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Thr308), anti-total-AKT, anti-phospho-S6K (Thr389), anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies.
-
Detect the signal using a chemiluminescence imaging system. A decrease in the ratio of phosphorylated to total protein for a given downstream target indicates inhibition of the pathway.
-
3. Cell Proliferation Assay
This assay determines the effect of a PDK1 inhibitor on the growth of cancer cells, which are often dependent on the PI3K/AKT pathway.
-
Principle: Cells are treated with the inhibitor, and cell viability or proliferation is measured over time using various methods, such as MTS or CellTiter-Glo assays.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-468, HCT-116)
-
Cell culture medium and supplements
-
Test compounds
-
Cell proliferation assay reagent (e.g., WST-1, ViaLight Plus)
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of the PDK1 inhibitor.
-
Incubate for a period of 48-72 hours.
-
Add the proliferation reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow for Validating a PDK1 Modulator
The following diagram outlines a typical workflow for the initial characterization and validation of a novel PDK1 modulating compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BX795 | Chk | CDK | c-Kit | PDK | Autophagy | IκB/IKK | TargetMol [targetmol.com]
- 8. BX795 | PDK1 inhibitor, TBK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. portlandpress.com [portlandpress.com]
A Comparative Analysis of (R)-PS210 and Other PDK1 Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of key 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors, with a special focus on the unique substrate-selective properties of (R)-PS210's cellular metabolite.
This guide provides a comprehensive comparison of the efficacy of various PDK1 inhibitors, including this compound, BX-795, GSK2334470, and OSU-03012. We delve into their mechanisms of action, present available quantitative data for comparative analysis, and provide detailed experimental protocols for key assays. This document aims to equip researchers with the necessary information to make informed decisions when selecting a PDK1 inhibitor for their specific research needs.
Introduction to PDK1 and its Inhibition
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade that governs cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many diseases, including cancer, making PDK1 a compelling therapeutic target.[2] PDK1 inhibitors can be broadly categorized based on their mechanism of action, which includes ATP-competitive, allosteric, and substrate-competitive inhibition.[2] This guide will explore representatives from these classes to provide a holistic view of the current landscape of PDK1 inhibition.
A unique agent in this landscape is this compound. While it acts as a substrate-selective allosteric activator of PDK1 in in vitro assays, its prodrug, PS423, is metabolized within cells to a substrate-selective inhibitor.[3][4] This intriguing dual role underscores the importance of understanding the specific experimental context when evaluating its efficacy.
Comparative Efficacy of PDK1 Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound's active cellular form (derived from PS423) and other prominent PDK1 inhibitors. It is crucial to note that the inhibitory concentrations (IC50) presented are often determined under varying experimental conditions, which can influence the apparent potency.[5] Therefore, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Efficacy of PDK1 Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 | Reference |
| PS423 (active form of this compound) | Substrate-Selective Allosteric | PDK1 (S6K phosphorylation) | Not Reported | [3] |
| BX-795 | ATP-Competitive | PDK1 | 6 nM | [6] |
| GSK2334470 | ATP-Competitive | PDK1 | ~10 nM | [7] |
| OSU-03012 | ATP-Competitive | PDK1 | 5 µM | [8] |
Table 2: Cellular Activity of PDK1 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular IC50 | Reference |
| PS423 | HEK293 | Inhibition of S6K phosphorylation | Not Reported | [3] |
| BX-795 | PC-3 | Growth Inhibition | 0.25 µM (soft agar) | [6] |
| GSK2334470 | MM.1R | Growth Inhibition | 4.89 µM | [9] |
| OSU-03012 | PC-3 | Viability | 5 µM | [8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The PI3K/PDK1/AKT signaling pathway.
Caption: Generalized workflow for an in vitro PDK1 kinase assay.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments.
In Vitro PDK1 Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against PDK1. Specific details may vary based on the detection method (e.g., radioactivity, fluorescence polarization, or luminescence).
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 peptide substrate (e.g., Crosstide)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test inhibitors dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper (for radioactive assays)
-
Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PDK1, and the peptide substrate in a 96-well plate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, this will include [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Terminate the reaction. For radioactive assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid. For non-radioactive assays, a stop solution is added.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper and measuring the incorporated radioactivity using a scintillation counter. For other assays, follow the manufacturer's instructions for the specific detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Substrate-Selective Inhibition by PS423
This protocol is designed to assess the substrate-selective inhibition of PDK1 in a cellular context, specifically differentiating the effect on S6K versus Akt phosphorylation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PS423 (prodrug of this compound)
-
Serum-free medium for starvation
-
Growth factor (e.g., insulin or IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Thr308), anti-Akt
-
Secondary antibodies (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of PS423 or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin) for 30 minutes to activate the PI3K/PDK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the specified primary and secondary antibodies.
-
Visualize the protein bands using an appropriate detection system.
-
Analyze the band intensities to determine the ratio of phosphorylated protein to total protein for both S6K and Akt, comparing the effects of PS423 treatment to the control. A selective inhibitor should decrease the p-S6K/S6K ratio without significantly affecting the p-Akt/Akt ratio.
Conclusion
The landscape of PDK1 inhibitors is diverse, with compounds exhibiting different mechanisms of action and varying degrees of potency and selectivity. While ATP-competitive inhibitors like BX-795 and GSK2334470 demonstrate high potency in in vitro assays, the prodrug of this compound, PS423, presents a unique mechanism of substrate-selective inhibition within the cellular environment. This selectivity for S6K over Akt phosphorylation offers a valuable tool for dissecting the specific downstream signaling pathways regulated by PDK1. The choice of a PDK1 inhibitor should be guided by the specific research question, considering the desired mechanism of action and the experimental system being used. The data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field.
References
- 1. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth Inhibitory and Anti-Tumour Activities of OSU-03012, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-PS210 and PS210: A Guide for Researchers
A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of specific information regarding compounds designated as "(R)-PS210" and "PS210." These identifiers do not correspond to any widely recognized therapeutic agents or research molecules within the public domain.
This lack of data prevents a comparative analysis of their performance, the presentation of quantitative experimental data, and the detailing of specific experimental protocols. Consequently, the creation of signaling pathway diagrams and experimental workflow visualizations as requested is not feasible at this time.
It is possible that "this compound" and "PS210" are internal project codes for compounds in early-stage, proprietary development and have not yet been disclosed publicly. Research and development in the pharmaceutical and biotechnology sectors often involves confidential internal identifiers for novel molecules before they are assigned official non-proprietary names or published in peer-reviewed literature.
For researchers, scientists, and drug development professionals seeking information on these specific compounds, the following avenues may be more fruitful:
-
Internal Documentation: If these designations are from within a specific organization, consulting internal databases and project documentation would be the primary source of information.
-
Direct Inquiry: Contacting the research group or company suspected of developing these compounds may yield more information, subject to confidentiality agreements.
-
Future Publications: Monitoring scientific conferences, patent filings, and peer-reviewed journals for future disclosures related to these compounds is advised.
Without any specific data on the biochemical targets, mechanisms of action, or therapeutic indications for "this compound" and "PS210," any attempt at a comparative analysis would be purely speculative. This guide will be updated if and when information on these compounds becomes publicly available.
(R)-PS210: A Comparative Analysis of a Dual-Activity PDK1 Modulator Across In Vitro and Cellular Models
(R)-PS210, the R-enantiomer of the potent PDK1 activator PS210, presents a fascinating case of differential biological activity depending on the experimental model. While it acts as a direct activator of the PDK1 kinase in biochemical assays, its cell-permeable prodrug form exhibits substrate-selective inhibition in cellular contexts. This guide provides a comprehensive comparison of this compound's activity with other PDK1 modulators, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.
Unraveling the Dichotomous Nature of this compound
This compound is a small molecule that targets the PIF-binding pocket of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator in the PI3K/AKT signaling pathway crucial for cell growth, proliferation, and survival. The unique characteristic of this compound lies in its opposing effects observed in different experimental settings.
In Vitro Activation: In a purified system, this compound directly binds to the PIF-pocket of PDK1, inducing a conformational change that allosterically activates the kinase. This has been demonstrated through various kinase assays measuring the phosphorylation of a peptide substrate.
Cellular Substrate-Selective Inhibition: Conversely, when introduced to cells as its prodrug, PS423, this compound demonstrates a substrate-selective inhibitory profile. It effectively blocks the PDK1-mediated phosphorylation and activation of ribosomal S6 kinase (S6K), a substrate that requires docking to the PIF-pocket. Notably, it does not affect the phosphorylation of other PDK1 substrates like protein kinase B (PKB/Akt), which does not have the same docking requirement. This differential effect makes this compound a valuable tool for dissecting the nuances of PDK1 signaling.
Comparative Analysis of PDK1 Modulators
To provide a clear perspective on the performance of this compound, the following table summarizes its activity alongside other known PDK1 modulators.
| Compound | Target | Mechanism of Action | In Vitro Activity | Cellular Activity | Reference |
| This compound | PDK1 (PIF-pocket) | Allosteric Activator | Potent activation (AC50 = 1.8 µM) | Substrate-selective inhibition (via prodrug PS423) of S6K phosphorylation | [1] |
| PS48 | PDK1 (PIF-pocket) | Allosteric Activator | Activation (AC50 = 8 µM) | Not reported | [2] |
| BX795 | PDK1 (ATP-binding site) | ATP-competitive Inhibitor | Potent inhibition (IC50 = 6 nM) | Inhibition of PDK1 signaling | [3] |
| GSK2334470 | PDK1 (ATP-binding site) | ATP-competitive Inhibitor | Potent inhibition (IC50 = ~10 nM) | Inhibition of PDK1 signaling | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for assessing the biological activity of this compound and other PDK1 modulators.
In Vitro PDK1 Kinase Assay
This assay measures the direct effect of compounds on PDK1 kinase activity.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 peptide substrate (e.g., T308tide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PDK1 enzyme, and the peptide substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP (either radiolabeled or as per the kit instructions).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or following the kit's stop protocol).
-
Quantify the phosphorylation of the substrate. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For the ADP-Glo™ assay, luminescence is measured according to the manufacturer's protocol.
Cellular Assay for Substrate-Selective Inhibition
This assay evaluates the effect of compounds on the phosphorylation of specific PDK1 substrates in a cellular environment.
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
Test compound's prodrug (e.g., PS423)
-
Serum (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-Akt (Ser473), anti-total Akt
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with the test compound's prodrug at various concentrations for a specified time.
-
Stimulate the cells with serum or a growth factor (e.g., insulin) to activate the PI3K/PDK1 pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of S6K and Akt.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence-based detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each substrate.
Visualizing the Mechanism of Action
To better understand the distinct activities of this compound, the following diagrams illustrate the experimental workflows and the affected signaling pathway.
Figure 1: Experimental workflows for this compound in different models.
Figure 2: PDK1 signaling pathway and the selective action of this compound.
References
Navigating the Nuances of PDK1 Modulation: A Comparative Guide to (R)-PS210 and Its Alternatives
For researchers and drug development professionals investigating the intricate PI3K/Akt/mTOR signaling pathway, the modulation of 3-phosphoinositide-dependent protein kinase-1 (PDK1) presents a critical point of intervention. (R)-PS210 has emerged as a noteworthy allosteric modulator of PDK1. However, its unique characteristics, particularly the dichotomy between its in-vitro and cellular activities, necessitate a thorough understanding and comparison with other available tools. This guide provides an objective comparison of this compound with alternative PDK1 inhibitors, supported by experimental data and detailed protocols to aid in experimental design and ensure reproducibility.
Mechanism of Action: A Tale of Two Activities
This compound is the R-enantiomer of PS210 and functions as a substrate-selective allosteric modulator of PDK1. It uniquely targets the PIF-binding pocket, a regulatory site distinct from the ATP-binding pocket on the kinase. This interaction leads to a conformational change in PDK1.
A crucial aspect of this compound is its dual nature. In in-vitro kinase assays, this compound acts as an activator of PDK1, with a reported AC50 (concentration for 50% of maximal activation) of 1.8 μM[1]. This activation is observed in a cell-free environment with purified enzymes.
Conversely, in a cellular context, it is the prodrug of PS210, PS423, that is utilized. PS423 is cell-permeable and is metabolized into the active compound PS210 within the cell. In this environment, PS210 acts as a substrate-selective inhibitor of PDK1. It specifically inhibits the phosphorylation of downstream targets that require docking to the PIF-pocket, such as S6K, while not affecting others like Akt/PKB[2]. This substrate-selective inhibition is a key feature that distinguishes it from many other PDK1 inhibitors.
Comparative Analysis: this compound (via PS423) vs. ATP-Competitive Inhibitors
To provide a clear performance comparison, this guide focuses on two well-characterized, potent, and selective ATP-competitive inhibitors of PDK1: BX-795 and GSK2334470. Unlike the allosteric modulator this compound, these compounds directly compete with ATP for binding to the kinase's active site.
| Compound | Mechanism of Action | Target | In Vitro Potency (IC50) | Cellular Potency (IC50) |
| PS423 (Prodrug of PS210) | Allosteric, substrate-selective inhibitor (in cells) | PDK1 (PIF-pocket) | N/A (activator in vitro) | Inhibition of S6K phosphorylation (specific IC50 not widely reported) |
| BX-795 | ATP-competitive inhibitor | PDK1 | 6 nM[3] | Inhibition of PDK1 activity in cells (sub-micromolar range)[3] |
| GSK2334470 | ATP-competitive inhibitor | PDK1 | ~10 nM[4] | Inhibition of T-loop phosphorylation of S6K1 and SGK[5] |
Reproducibility of Experiments Using this compound
While specific reports on the reproducibility of experiments using this compound are not prevalent, several factors related to its mechanism of action may present challenges and require careful consideration to ensure robust and repeatable results:
-
In Vitro vs. Cellular Activity: The opposing effects of this compound in cell-free and cellular environments can be a source of confusion and requires careful experimental design and interpretation. Researchers must clearly distinguish between the effects of this compound in biochemical assays and the effects of its prodrug, PS423, in cell-based experiments.
-
Prodrug Metabolism: The conversion of the prodrug PS423 to the active compound PS210 is dependent on cellular metabolism. Variations in metabolic rates across different cell lines or experimental conditions could lead to inconsistent effective concentrations of the active inhibitor, impacting reproducibility.
-
Allosteric Modulation Complexity: Allosteric modulators, by their nature, can be sensitive to subtle conformational changes in the target protein. Experimental conditions such as buffer composition, protein concentration, and the presence of other binding partners could potentially influence the binding and effect of this compound, leading to variability in results. The discovery and validation of allosteric kinase inhibitors are known to be challenging[6][7].
-
Substrate Selectivity: The substrate-selective inhibition by PS423 adds a layer of complexity. The observed effect will depend on the specific downstream pathway being investigated. A lack of effect on one PDK1 substrate (e.g., Akt) should not be misinterpreted as a lack of compound activity if another substrate (e.g., S6K) is the intended target of inhibition.
To mitigate these potential issues, it is crucial to use well-characterized cell lines, carefully control for experimental conditions, and include appropriate positive and negative controls in all experiments.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
In Vitro PDK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and provides a framework for assessing the direct effect of compounds on PDK1 activity.
Materials:
-
Recombinant active PDK1 enzyme
-
PDKtide substrate peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (this compound, BX-795, GSK2334470) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
In a white assay plate, add 2.5 µL of 2x kinase/substrate solution (containing recombinant PDK1 and PDKtide substrate in Kinase Assay Buffer).
-
Add 0.5 µL of the test compound dilution or DMSO (vehicle control).
-
Initiate the reaction by adding 2 µL of 2.5x ATP solution (in Kinase Assay Buffer). The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for inhibitors by fitting the data to a dose-response curve. For activators like this compound, calculate the percent activation and determine the AC50 value.
Cellular S6K Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibitory effect of compounds on the PDK1-S6K signaling axis in a cellular context.
Materials:
-
Cell line (e.g., HEK293, MCF-7)
-
Cell culture medium and supplements
-
Growth factor for stimulation (e.g., IGF-1, serum)
-
Test compounds (PS423, BX-795, GSK2334470) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-S6K (Thr389) and rabbit anti-total S6K
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 1-2 hours.
-
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 10% serum) for 15-30 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6K (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total S6K to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-S6K signal to the total S6K signal.
-
Calculate the percent inhibition of S6K phosphorylation for each compound concentration relative to the stimulated control. Determine the cellular IC50 value by fitting the data to a dose-response curve.
-
By providing a clear comparison of the mechanisms and performance of this compound and its alternatives, alongside detailed experimental protocols and an awareness of potential reproducibility challenges, this guide aims to empower researchers to make informed decisions in their investigation of PDK1 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. indianabiosciences.org [indianabiosciences.org]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of (R)-PS210 and Other Allosteric Activators of PDK1
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of (R)-PS210 and other allosteric activators of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathway to inform research and development decisions.
This compound is a substrate-selective allosteric activator of PDK1, a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[1] Allosteric activators of PDK1, such as this compound, bind to a regulatory site on the enzyme distinct from the active site, known as the PIF-binding pocket.[1][2][3] This binding event induces a conformational change that enhances the kinase's activity. This guide compares the performance of this compound with other notable PDK1 allosteric activators, providing a clear overview of their relative potencies and mechanisms of action.
Quantitative Comparison of PDK1 Allosteric Activators
The following table summarizes the key quantitative data for this compound and other well-characterized allosteric activators of PDK1. The half-maximal activation concentration (AC₅₀) and dissociation constant (Kd) are critical parameters for evaluating the potency and binding affinity of these compounds.
| Compound | Type | AC₅₀ (µM) | Kd (µM) | Key Findings |
| This compound | Allosteric Activator | 1.8[1][4][5] | - | The R-enantiomer of PS210, demonstrating substrate-selective activation.[1] Maximum activation is reported to be 5.5-fold compared to a DMSO control.[1] |
| PS210 | Allosteric Activator | 2[2][6] | 3[7] | A potent and selective activator that binds to the PIF-pocket.[6][7] |
| PS48 | Allosteric Activator | 8[8] | 10.3 | An activator that binds exclusively to the PIF-binding pocket and has been shown to have in vivo effects.[9] |
| Compound 1 | Allosteric Activator | 25[10] | - | One of the initial small molecules identified to activate PDK1 allosterically.[10] |
| COM1 | Allosteric Activator | 34.0[2] | - | A compound identified in studies exploring the allosteric mechanisms of PDK1.[2] |
| PSE10 | Allosteric Activator | 18.75[2] | - | Another allosteric activator used in comparative studies of PDK1 modulation.[2] |
Signaling Pathway and Mechanism of Action
Allosteric activation of PDK1 by compounds like this compound occurs at the PIF-pocket, a regulatory site on the kinase. This interaction stabilizes an active conformation of PDK1, leading to the phosphorylation and activation of its downstream substrates, such as Akt. The following diagram illustrates this signaling cascade.
Caption: PI3K/Akt signaling pathway showing allosteric activation of PDK1 by this compound.
Experimental Protocols
The characterization of this compound and other PDK1 allosteric activators relies on robust biochemical and cellular assays. Below are outlines of the key experimental methodologies employed.
In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of PDK1 in the presence of an allosteric activator.
Objective: To determine the AC₅₀ of allosteric activators for PDK1.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by PDK1. The amount of phosphorylated substrate is then quantified, typically using a fluorescence-based or luminescence-based method.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant PDK1 enzyme, a specific peptide substrate (e.g., T308tide), and a suitable kinase buffer.[11]
-
Compound Addition: Varying concentrations of the allosteric activator (e.g., this compound) are added to the reaction mixture. A DMSO control is included.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: The reaction is stopped, often by adding EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.
-
Detection: The amount of phosphorylated product is measured. This can be done using various detection methods, such as:
-
Luminescence-based ADP detection (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[12]
-
Fluorescence Polarization (FP): Uses a fluorescently labeled substrate. Phosphorylation by the kinase leads to a change in the polarization of the emitted light.[13]
-
-
Data Analysis: The data are plotted as kinase activity versus compound concentration, and the AC₅₀ value is determined by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro PDK1 kinase activity assay.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound to the PIF-pocket of PDK1.
Objective: To measure the displacement of a fluorescently labeled probe from the PDK1 PIF-pocket by an allosteric modulator.
Principle: A fluorescently labeled peptide that binds to the PIF-pocket (probe) will have a high fluorescence polarization value when bound to the larger PDK1 protein. A competing compound that also binds to the PIF-pocket will displace the probe, causing a decrease in the fluorescence polarization.
General Protocol:
-
Assay Setup: A mixture of recombinant PDK1 and a fluorescently labeled PIF-pocket binding peptide (e.g., fluorescein-labeled PIFtide) is prepared in a suitable buffer.
-
Compound Addition: Serial dilutions of the test compound (e.g., PS48) are added to the mixture.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the compound concentration to determine the IC₅₀, from which the Kd can be calculated.
Caption: Logical flow of a fluorescence polarization competitive binding assay.
Conclusion
This compound stands out as a highly potent allosteric activator of PDK1 with a low micromolar AC₅₀ value. The comparative data presented in this guide highlight its efficacy relative to other known activators like PS48. The provided experimental frameworks offer a basis for the further evaluation and characterization of these and novel PDK1 modulators. The continued exploration of allosteric activation of PDK1 holds significant promise for the development of targeted therapies for a range of diseases, including cancer and metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PS48 (PDK1 Activator) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PDK1 Activator | MCE [medchemexpress.cn]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PS48 | PDK1激活剂 | MCE [medchemexpress.cn]
- 9. PS48, Allosteric phosphoinositide-dependent protein kinase-1 (PDK1) agonist (CAS 1180676-32-7) | Abcam [abcam.com]
- 10. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Comparison Guide for Elucidating the Mechanism of Action of (R)-PS210
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework of control experiments to characterize the mechanism of action of a novel Neurotensin Receptor 1 (NTSR1) ligand, exemplified by (R)-PS210. It compares its hypothetical performance against the endogenous agonist Neurotensin and the well-characterized antagonist SR48692, supported by detailed experimental protocols and data visualization.
Introduction to this compound and Target Receptor
This compound is a novel small molecule being investigated for its therapeutic potential. Preliminary studies suggest it targets the Neurotensin Receptor 1 (NTSR1). NTSR1 is a G protein-coupled receptor (GPCR) involved in numerous physiological processes, including pain perception, temperature regulation, and gut motility.[1] Its signaling is complex, involving coupling to multiple G protein subtypes (Gαq, Gαi/o, Gα13) and the recruitment of β-arrestins, leading to the activation of various downstream pathways like PLC/IP₃, cAMP modulation, and MAPK/ERK.[2][3][4]
To fully understand the pharmacological profile of this compound, a series of control experiments are essential to determine its binding characteristics, functional activity at the receptor, and downstream signaling effects. This guide outlines these critical experiments.
Comparative Compounds
To effectively characterize this compound, its activity must be compared against known ligands for NTSR1:
-
Neurotensin (NT): The primary endogenous agonist for NTSR1. It will serve as the positive control for agonistic activity.
-
SR48692: A well-characterized non-peptide competitive antagonist of NTSR1. It will serve as a negative control for antagonistic activity and for verifying that the observed effects of this compound are NTSR1-mediated.[2]
Experimental Section: Protocols and Data
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for NTSR1 and to ascertain if it binds to the same site as Neurotensin (orthosteric) or a different site (allosteric).
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human NTSR1 (e.g., CHO-K1 or HEK293 cells).
-
Competition Binding Assay:
-
Incubate a fixed concentration of a radiolabeled NTSR1 ligand (e.g., [³H]-Neurotensin) with the cell membranes.
-
Add increasing concentrations of the unlabeled competitor compounds: this compound, Neurotensin (positive control), or SR48692.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Hypothetical Data Summary:
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 15 | 8.5 |
| Neurotensin | 2.5 | 1.4 |
| SR48692 | 5.0 | 2.8 |
Interpretation: The data suggest that this compound binds to NTSR1 with high affinity, albeit lower than the endogenous ligand.
G Protein Activation Assays
Objective: To determine which G protein signaling pathways are activated by this compound upon binding to NTSR1.
Experimental Protocol (Gαq Pathway - Inositol Phosphate Accumulation):
-
Cell Culture: Culture NTSR1-expressing cells in 96-well plates.
-
Labeling: Label the cells with myo-[³H]-inositol overnight to incorporate it into cellular phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase). Treat the cells with increasing concentrations of this compound or Neurotensin. To test for antagonism, pre-incubate with SR48692 before adding the agonist.
-
Extraction: Lyse the cells and isolate the inositol phosphates (IPs) using anion-exchange chromatography.
-
Quantification: Measure the amount of [³H]-IPs using a scintillation counter.
-
Data Analysis: Plot the IP accumulation against the logarithm of the agonist concentration to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
Hypothetical Data Summary (Gαq Activation):
| Compound | EC₅₀ (nM) | Emax (% of Neurotensin) |
| This compound | 25 | 85% (Partial Agonist) |
| Neurotensin | 3.0 | 100% (Full Agonist) |
| SR48692 | - | No activity |
Experimental Protocol (Gαi/o Pathway - cAMP Accumulation Assay):
-
Cell Culture: Culture NTSR1-expressing cells in 96-well plates.
-
Stimulation: Pre-treat cells with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels). Co-treat with increasing concentrations of this compound or Neurotensin. Pertussis toxin (PTX) can be used as a control to confirm Gαi/o coupling, as it uncouples these G proteins from the receptor.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine EC₅₀ and Emax.
Hypothetical Data Summary (Gαi/o Activation):
| Compound | EC₅₀ (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) |
| This compound | 40 | 60% |
| Neurotensin | 5.5 | 95% |
| SR48692 | - | No activity |
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to promote the interaction between NTSR1 and β-arrestin, a key event in GPCR desensitization and G protein-independent signaling.
Experimental Protocol (BRET Assay):
-
Cell Transfection: Co-transfect cells with constructs for NTSR1 fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).
-
Stimulation: Plate the transfected cells in a 96-well plate. Add the RLuc substrate (e.g., coelenterazine h). Stimulate with increasing concentrations of this compound or Neurotensin.
-
Detection: Measure the light emission at the wavelengths corresponding to RLuc and YFP. The BRET ratio is calculated as the ratio of YFP emission to RLuc emission.
-
Data Analysis: An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Plot the BRET ratio against the logarithm of the agonist concentration to determine EC₅₀ and Emax.
Hypothetical Data Summary (β-Arrestin 2 Recruitment):
| Compound | EC₅₀ (nM) | Emax (% of Neurotensin) |
| This compound | 150 | 30% |
| Neurotensin | 20 | 100% |
| SR48692 | - | No activity |
Downstream Signaling - ERK1/2 Phosphorylation
Objective: To determine if this compound activates the MAPK/ERK signaling pathway, a common downstream effector of NTSR1.
Experimental Protocol (Western Blot):
-
Cell Treatment: Starve NTSR1-expressing cells of serum overnight. Treat cells with this compound or Neurotensin for a short time course (e.g., 5, 10, 30 minutes).
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.
Hypothetical Data Summary (ERK1/2 Phosphorylation at 10 min):
| Compound (100 nM) | Fold Increase in p-ERK/Total ERK (vs. Vehicle) |
| Vehicle | 1.0 |
| This compound | 4.5 |
| Neurotensin | 8.2 |
| This compound + SR48692 | 1.2 |
Interpretation: The results indicate that this compound induces ERK1/2 phosphorylation, and this effect is blocked by the NTSR1 antagonist SR48692, confirming it is a receptor-mediated event.
Visualizations
Signaling Pathway Diagram
Caption: NTSR1 signaling pathways activated by agonists.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's mechanism.
Conclusion and Interpretation
The hypothetical data from these control experiments suggest that this compound is a partial agonist of NTSR1. It binds with high affinity and activates Gαq and Gαi/o pathways, as well as downstream ERK1/2 phosphorylation, but with lower efficacy compared to the endogenous full agonist, Neurotensin. Furthermore, this compound shows a significantly lower ability to recruit β-arrestin compared to Neurotensin.
This profile suggests that this compound may be a "biased agonist," preferentially activating G protein signaling pathways over the β-arrestin pathway. Such a profile can have significant therapeutic implications, potentially offering a way to dissociate desired therapeutic effects from adverse effects associated with β-arrestin signaling, such as receptor desensitization and tolerance.
The outlined experimental framework, utilizing appropriate positive and negative controls, is crucial for robustly defining the mechanism of action of novel ligands like this compound and for guiding future drug development efforts.
References
- 1. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
Independent Verification of (R)-PS210's Binding to the PIF-pocket: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-PS210's binding to the PDK1 Interacting Fragment (PIF) pocket with other known ligands. The information presented is supported by experimental data from peer-reviewed studies, offering a resource for the independent verification and assessment of these interactions.
Comparative Analysis of PIF-pocket Ligand Binding
The PIF-pocket of 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a critical allosteric site that regulates the activity of numerous AGC kinases, making it an attractive target for therapeutic intervention. This compound has been identified as a potent modulator of PDK1 activity through its interaction with this pocket. In vitro, PS210 acts as a powerful activator of PDK1, while its prodrug form, PS423, functions as a substrate-selective inhibitor within cellular environments.[1]
The binding affinities of various compounds to the PDK1 PIF-pocket have been determined using a range of biophysical techniques. The following table summarizes the available quantitative data for this compound and other notable PIF-pocket ligands to facilitate a comparative analysis. It is important to note that direct comparison of binding affinities should be approached with caution due to variations in experimental methodologies across different studies.
| Compound | Method | Affinity (Kd / AC50 / IC50) | Source |
| This compound | Cell-Free Kinase Activity Assay | 1.8 µM (AC50) | MedchemExpress |
| PS210 (racemic) | Isothermal Titration Calorimetry (ITC) | 3 µM (Kd) | [2] |
| PIFtide | Surface Plasmon Resonance (SPR) | 4.3 - 90 nM (Kd) | [3] |
| RS1 | Fluorescence Polarization (FP) | 2 µM (Kd) | [2] |
| RS2 | Fluorescence Polarization (FP) | 4 µM (Kd) | [2] |
| Compound 1 | Isothermal Titration Calorimetry (ITC) | 18 µM (Kd) | [4] |
| Compound 4 | Fluorescence Polarization (FP) | 8 µM (Kd) | [5] |
| SBF1- | Computational (Estimated) | 2.0 - 10.0 µM (IC50) | [6] |
Experimental Protocols for Binding Verification
To facilitate the independent verification of these binding interactions, detailed experimental protocols for common biophysical assays are provided below. These protocols are based on methodologies reported in the scientific literature for studying PDK1 PIF-pocket interactions.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled probe from the PIF-pocket by a competing ligand.
Materials:
-
PDK1 Protein: Purified recombinant human PDK1 (kinase domain).
-
Fluorescent Probe: A fluorescently labeled peptide corresponding to the PIF-pocket binding motif (e.g., FITC-labeled PIFtide).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test Compounds: this compound and other compounds of interest.
-
Microplate: Black, low-volume 384-well microplate.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of PDK1 protein and the fluorescent probe in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and a concentration of PDK1 that yields a stable and significant polarization signal.
-
Serially dilute the test compounds in the assay buffer.
-
In the microplate, add the PDK1/probe mixture to wells containing the diluted test compounds. Include control wells with PDK1/probe only (maximum polarization) and probe only (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve. Kd values can then be estimated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.
Materials:
-
PDK1 Protein: Purified recombinant human PDK1 (analyte).
-
PIF-pocket Ligand: Biotinylated PIFtide or other suitable ligand for immobilization.
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: Streptavidin-coated (SA) sensor chip.
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20).
-
Regeneration Solution: A solution to dissociate the analyte from the ligand (e.g., a low pH buffer or high salt concentration), to be optimized for the specific interaction.
Procedure:
-
Immobilize the biotinylated PIF-pocket ligand onto the SA sensor chip according to the instrument manufacturer's instructions.
-
Prepare a series of dilutions of the PDK1 protein in the running buffer.
-
Inject the PDK1 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases of the interaction.
-
After each injection, regenerate the sensor surface using the optimized regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.
Materials:
-
PDK1 Protein: Purified recombinant human PDK1 in a suitable buffer.
-
This compound or other ligand: In the same buffer as the protein.
-
ITC Instrument: e.g., MicroCal.
-
Buffer: A well-defined buffer system (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). It is critical that the protein and ligand are in identical buffer to minimize heats of dilution.
Procedure:
-
Thoroughly dialyze both the PDK1 protein and the ligand against the same buffer.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Load the PDK1 solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the PDK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: PDK1 signaling pathway with this compound interaction.
Caption: Fluorescence Polarization competition assay workflow.
References
- 1. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. embopress.org [embopress.org]
- 5. Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of SBF1 as an allosteric inhibitor targeting the PIF-pocket of 3-phosphoinositide-dependent protein kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-PS210: A Comparative Analysis of In Vitro and In Vivo Activity as a PDK1 Allosteric Activator
(R)-PS210 has emerged as a potent, substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key regulator in the PI3K/AKT signaling pathway. This guide provides a comparative overview of the in vitro and in vivo experimental data for this compound, alongside related compounds, to offer researchers and drug development professionals a comprehensive understanding of its pharmacological profile.
In Vitro Activity: Potent and Selective Activation of PDK1
This compound, the R-enantiomer of PS210, demonstrates significant potency in activating PDK1 in cell-free kinase assays. It targets the PIF-binding pocket of PDK1, a regulatory site distinct from the ATP-binding pocket, leading to allosteric activation of the enzyme.
| Compound | Target | Assay Type | AC50 (μM) | Maximum Activation (fold) |
| This compound | PDK1 | Cell-Free Kinase Activity | 1.8 | 5.5 |
| PS210 (racemic) | PDK1 | Cell-Free Kinase Activity | Not Reported | Not Reported |
| PS423 (prodrug of PS210) | - | - | - | - |
Table 1: In Vitro Activity of this compound and Related Compounds. The data highlights the sub-micromolar potency of this compound in activating PDK1.
In Vivo Effects: Substrate-Selective Inhibition through a Prodrug Approach
Direct in vivo administration of this compound is hampered by its physicochemical properties. To overcome this, a prodrug strategy was employed using PS423, which is designed to release the active compound, PS210, within the cellular environment. Interestingly, while PS210 and its enantiomer this compound act as activators of PDK1 in vitro, the cellular and in vivo consequence of targeting the PIF-pocket is a substrate-selective inhibition.
The binding of the active compound to the PIF-pocket prevents the necessary docking of certain PDK1 substrates, such as S6K, for their phosphorylation and subsequent activation. However, this interaction does not impede the activation of other substrates like PKB/Akt, which do not require PIF-pocket docking.
| Compound | Administration Route | Model | Key Finding |
| PS423 (prodrug of PS210) | Intraperitoneal | Cellular models (HEK293 cells) | Inhibited phosphorylation and activation of S6K. |
| PS423 (prodrug of PS210) | Intraperitoneal | Cellular models (HEK293 cells) | Did not affect the phosphorylation of PKB/Akt. |
Table 2: In Vivo Effects of the Prodrug of PS210. These findings underscore the substrate-selective nature of PIF-pocket ligands in a cellular context.
Experimental Protocols
In Vitro Cell-Free Kinase Activity Assay
The in vitro activity of this compound on PDK1 was determined using a cell-free kinase assay. Recombinant human PDK1 was incubated with its substrate, in the presence of varying concentrations of the test compound. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like radiometric assays using [γ-³²P]ATP or fluorescence-based assays. The AC50 value, representing the concentration of the compound required to achieve 50% of the maximum activation, was then calculated from the dose-response curve.
Cellular Assays with Prodrug PS423
To assess the effect in a cellular context, human embryonic kidney 293 (HEK293) cells were treated with the prodrug PS423. Following treatment, cell lysates were prepared and subjected to immunoblotting to analyze the phosphorylation status of key downstream targets of PDK1, namely S6K and PKB/Akt. Antibodies specific to the phosphorylated forms of these proteins were used to detect changes in their activation state.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental approach to determine its in vivo effects via a prodrug are illustrated in the following diagrams.
Figure 1: Simplified PI3K/Akt/PDK1 signaling pathway showing the points of action for this compound.
Figure 2: Workflow for the in vitro and in vivo evaluation of this compound and its prodrug.
Safety Operating Guide
Safe Disposal of (R)-PS210: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling (R)-PS210 must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, alongside crucial safety information.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1]. An accessible safety shower and eye wash station are mandatory in areas where this compound is handled[1].
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any hazardous chemical, involves a multi-step process designed to ensure safety and compliance with regulations. The primary instruction for disposal is to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated, properly labeled hazardous waste container[2][3].
-
The container must be sturdy, leak-proof, and chemically compatible with the waste[2][3]. The original container is often a suitable option[2].
-
Keep the waste container securely closed except when adding waste[2][3].
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1][3].
-
The storage area should be cool, well-ventilated, and away from direct sunlight and sources of ignition[1].
-
Utilize secondary containment to prevent spills from reaching the environment[2][3].
-
-
Disposal Request:
-
Spill Management:
-
In the event of a spill, collect the spillage to prevent it from entering drains or water courses[1].
-
Use appropriate absorbent materials for liquid spills.
-
Contaminated cleanup materials must also be disposed of as hazardous waste.
-
Chemical and Physical Properties
A summary of the available data for PS210 is presented below.
| Property | Data |
| Molecular Formula | C₁₉H₁₅F₃O₅ |
| Molecular Weight | 380.319 |
| Appearance | Solid |
| Odor | No data available |
| Melting/Freezing Point | No data available |
| Boiling Point/Range | No data available |
| Flash Point | No data available |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (Solvent) | -80°C |
Data sourced from the Safety Data Sheet for PS210[1].
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling (R)-PS210
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper handling and disposal of (R)-PS210, a substrate-selective allosteric activator of PDK1.
This compound is a chemical compound with the molecular formula C19H15F3O5 and a molecular weight of 380.31.[] It is under investigation for its potential in cancer treatment.[] The following guidelines are designed to minimize risk and ensure the integrity of research when working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles with Side-Shields | Must be worn to protect against splashes. |
| Hands | Protective Gloves | Chemically resistant gloves are required. |
| Body | Impervious Clothing | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Suitable Respirator | To be used to avoid inhalation of dust or aerosols. |
Hazard Identification and Safety Precautions
Based on available safety data for similar compounds, this compound should be handled with care. The primary hazards identified are:
To mitigate these risks, the following precautionary measures must be strictly followed:
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Avoid release to the environment.[2]
-
In case of ingestion, call a poison center or doctor immediately and rinse the mouth.[2]
-
Collect any spillage to prevent environmental contamination.[2]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Detailed Experimental Protocols
Protocol for Weighing and Dissolving this compound:
-
Preparation: Ensure all required PPE is correctly worn. The weighing area, typically a chemical fume hood, should be clean and free of contaminants.
-
Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.
-
Recording: Record the exact weight of the compound.
-
Dissolving: Transfer the weighed this compound to a suitable flask. Add the appropriate solvent in the fume hood and agitate until the compound is fully dissolved.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.[2]
-
Chemical Waste: All solutions and unused portions of this compound must be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of in the same hazardous waste container.
-
Disposal Method: The contents of the container must be disposed of through an approved waste disposal plant.[2] Do not dispose of down the drain or in regular trash.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
